Product packaging for Dehydroformouregine(Cat. No.:)

Dehydroformouregine

Cat. No.: B597728
M. Wt: 337.4 g/mol
InChI Key: MFDBXVVOEUJCDS-UHFFFAOYSA-N
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Description

Dehydroformouregine is an N-formyl derivative of the aporphine alkaloid family, isolated from plant species such as Piper sarmentosum and Guatteria ouregou . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. In scientific studies, this compound has demonstrated significant bioactive potential. Research indicates it possesses notable antibacterial properties, showing over 85% inhibition of bacterial growth against Aliivibrio fischeri at a concentration of 100 µM . This makes it a compound of interest for investigations into novel antibacterial agents and microbial biochemistry. Researchers value this compound for its potential in phytochemical studies, biosynthetic pathway research, and as a standard in the isolation and identification of other aporphine alkaloids. Its specific mechanism of action is an active area of research, and researchers should consult the current scientific literature for the latest findings. This product is handled in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B597728 Dehydroformouregine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-14-8-9-21(11-22)15-10-12-6-4-5-7-13(12)17(16(14)15)19(24-2)20(18)25-3/h4-7,10-11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDBXVVOEUJCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=CC=CC=C3C=C4C2=C1CCN4C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dehydroformouregine: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroformouregine is a naturally occurring indole alkaloid that has garnered interest for its potential therapeutic properties. Extracted from various plant species, particularly within the Corydalis genus, this compound has been traditionally used in herbal medicine. Modern scientific inquiry has begun to explore the molecular underpinnings of its bioactivity, suggesting a range of effects including anti-inflammatory, antioxidant, and anti-tumor activities. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the mechanism of action of this compound, with a focus on its cellular targets and signaling pathways.

Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical characteristics.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₄
Molar Mass 337.37 g/mol
Appearance Powder
Storage Condition 2-8°C

Core Mechanism of Action: An Overview

While the precise, detailed mechanism of action for this compound remains an active area of investigation, preliminary evidence points towards its involvement in key cellular processes related to inflammation and apoptosis. The current understanding suggests that this compound may exert its effects through the modulation of specific signaling cascades and the inhibition of pro-inflammatory mediators.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are a significant aspect of its therapeutic potential. The proposed mechanism centers on its ability to interfere with inflammatory signaling pathways.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, based on the mechanisms of related compounds.

G Hypothetical Anti-Inflammatory Pathway of this compound cluster_cell Target Cell This compound This compound Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) This compound->Signaling_Cascade Inhibition Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Cell_Membrane Cell Membrane Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Nucleus Nucleus Cytokines Pro-inflammatory Cytokines & Mediators Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothetical pathway of this compound's anti-inflammatory action.

Anti-Tumor Activity

This compound has also been noted for its potential anti-tumor effects. The primary mechanism appears to be the induction of apoptosis in cancer cells.

Apoptosis Induction Pathway

The diagram below outlines a potential pathway for apoptosis induction by this compound, drawing parallels from related compounds.

G Proposed Apoptotic Pathway of this compound cluster_cell Target Cancer Cell This compound This compound Bcl2_family Bcl-2 Family Proteins This compound->Bcl2_family Modulation Cancer_Cell Cancer Cell Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not yet extensively published. However, researchers can adapt established methodologies used for similar natural products.

General Workflow for Mechanism of Action Studies

The following diagram provides a logical workflow for investigating the mechanism of action of a novel compound like this compound.

G Experimental Workflow for MoA Studies A Compound Isolation & Characterization B In vitro Screening (Cell Viability, Cytotoxicity) A->B C Target Identification (e.g., Pull-down assays, Thermal shift assays) B->C D Pathway Analysis (Western Blot, RT-qPCR) C->D E In vivo Validation (Animal Models) D->E F Mechanism Elucidation E->F

Caption: A logical workflow for investigating a compound's mechanism of action.

This compound presents a promising scaffold for the development of novel therapeutics. While current research provides a foundational understanding of its biological activities, further in-depth studies are imperative. Future investigations should focus on identifying its specific molecular targets with high affinity, quantifying its potency through dose-response studies (e.g., determining IC₅₀ values), and elucidating the intricate details of the signaling pathways it modulates. The application of advanced techniques such as proteomics, transcriptomics, and structural biology will be crucial in fully unraveling the mechanism of action of this compound and harnessing its full therapeutic potential. As more data becomes available, a clearer picture of its role in cellular processes will emerge, paving the way for its potential application in clinical settings.

The Synthetic Enigma of Dehydroformouregine: A Technical Guide to its Aporphine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroformouregine, a distinct aporphine alkaloid, presents a compelling target for synthetic chemists and drug development professionals due to its unique structural features within the dibenzo[de,g]quinoline framework. This technical guide delineates a plausible synthetic pathway to this compound, constructed from established methodologies in aporphine alkaloid synthesis. While a definitive, published total synthesis of this compound remains to be reported, this document provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols for analogous transformations, and relevant quantitative data to empower further research and development. The proposed pathway leverages a classical approach involving Bischler-Napieralski cyclization to construct the foundational tetrahydroisoquinoline core, followed by an intramolecular biaryl coupling to forge the characteristic aporphine skeleton. Subsequent functional group manipulations, including methylation and N-formylation, complete the synthesis. This guide serves as a foundational resource for researchers aiming to unlock the synthetic route to this compound and explore its potential applications.

Introduction

This compound is an aporphine alkaloid characterized by a 14,15,16-trimethoxy substitution pattern on its dibenzo[de,g]quinoline core and an N-formyl group.[1] Aporphine alkaloids, as a class, exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The synthesis of these complex tetracyclic structures has been a subject of extensive research, with several key strategies emerging for the construction of the core architecture. This guide will focus on a retro-synthetic analysis that breaks down this compound into readily accessible precursors, followed by a detailed forward synthesis proposal.

Chemical Structure:

  • IUPAC Name: 14,15,16-trimethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,8,13(17),14-heptaene-10-carbaldehyde[1]

  • Molecular Formula: C₂₀H₁₉NO₄[1]

  • Molecular Weight: 337.37 g/mol [1]

Proposed Retrosynthetic Analysis

The synthesis of the this compound backbone can be approached through the disconnection of the key biaryl bond, leading back to a substituted 1-benzyl-tetrahydroisoquinoline intermediate. This intermediate can be further disconnected via the Bischler-Napieralski or Pictet-Spengler reaction to simpler amine and carbonyl precursors. The N-formyl group and the specific methoxy substitutions are envisioned to be installed at later stages of the synthesis.

Retrosynthesis of this compound This compound This compound AporphineCore N-Formyl Aporphine Core This compound->AporphineCore N-Formylation Tetrahydroisoquinoline 1-Benzyl-1,2,3,4-tetrahydroisoquinoline AporphineCore->Tetrahydroisoquinoline Intramolecular Biaryl Coupling Amide β-Phenylethylamide Tetrahydroisoquinoline->Amide Bischler-Napieralski Cyclization Precursors Substituted Phenylethylamine and Phenylacetic Acid Amide->Precursors Amide Formation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis commences with the preparation of a substituted β-phenylethylamide, which then undergoes a Bischler-Napieralski reaction to form the crucial tetrahydroisoquinoline intermediate. An intramolecular biaryl coupling reaction is then employed to construct the tetracyclic aporphine core. Finally, functional group manipulations, including O-methylation and N-formylation, will yield the target molecule, this compound.

Proposed Synthesis of this compound cluster_0 Core Synthesis cluster_1 Final Modifications Starting Materials 3,4,5-Trimethoxyphenethylamine 2-Bromophenylacetic acid Amide Formation Amide Formation Starting Materials->Amide Formation Bischler-Napieralski Bischler-Napieralski Cyclization Amide Formation->Bischler-Napieralski Tetrahydroisoquinoline 1-(2-Bromobenzyl)-6,7,8-trimethoxy-3,4-dihydroisoquinoline Bischler-Napieralski->Tetrahydroisoquinoline Reduction Reduction Tetrahydroisoquinoline->Reduction Benzyl-THIQ 1-(2-Bromobenzyl)-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline Reduction->Benzyl-THIQ Biaryl Coupling Intramolecular Biaryl Coupling Benzyl-THIQ->Biaryl Coupling Aporphine Core This compound Core Biaryl Coupling->Aporphine Core N-Formylation N-Formylation Aporphine Core->N-Formylation This compound This compound N-Formylation->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related aporphine alkaloids and represent plausible methods for the synthesis of this compound.

Synthesis of N-(3,4,5-trimethoxyphenethyl)-2-(2-bromophenyl)acetamide (Amide Formation)

Procedure: To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of 2-bromophenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Bischler-Napieralski Cyclization

Procedure: The amide from the previous step (1.0 eq) is dissolved in anhydrous acetonitrile. Phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C. The mixture is then refluxed for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the crude dihydroisoquinoline.

Reduction to Tetrahydroisoquinoline

Procedure: The crude dihydroisoquinoline (1.0 eq) is dissolved in methanol. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford the tetrahydroisoquinoline.

Intramolecular Biaryl Coupling (e.g., Palladium-Catalyzed)

Procedure: To a solution of the 1-(2-bromobenzyl)-tetrahydroisoquinoline (1.0 eq) in an anhydrous solvent such as toluene or dioxane are added a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a phosphine ligand (e.g., P(t-Bu)₃, 0.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., argon) at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the aporphine core.

N-Formylation

Procedure: The synthesized aporphine core (1.0 eq) is dissolved in a mixture of formic acid and acetic anhydride at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The excess reagents are removed under reduced pressure. The residue is dissolved in DCM and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

Due to the absence of a reported total synthesis of this compound, the following table presents representative yields for analogous transformations in the synthesis of the structurally similar aporphine alkaloid, glaucine. These values can serve as a benchmark for the proposed synthesis.

Reaction StepReagents & ConditionsProductRepresentative Yield (%)Reference
Amide FormationPhenethylamine, Acyl chloride, Et₃N, DCMN-Phenethylamide85-95Adapted from general procedures
Bischler-NapieralskiPOCl₃, Acetonitrile, RefluxDihydroisoquinoline70-85Adapted from aporphine syntheses
ReductionNaBH₄, MethanolTetrahydroisoquinoline90-98Adapted from aporphine syntheses
Intramolecular Biaryl CouplingPd(OAc)₂, Ligand, Base, Toluene, HeatAporphine Core50-70Adapted from aporphine syntheses
N-FormylationHCOOH, Ac₂ON-Formyl Aporphine80-95Adapted from general procedures

Biosynthesis

The biosynthesis of aporphine alkaloids generally proceeds from the amino acid tyrosine. Through a series of enzymatic steps, tyrosine is converted to (S)-norcoclaurine, a key benzylisoquinoline intermediate. Oxidative coupling of (S)-norcoclaurine derivatives, catalyzed by cytochrome P450 enzymes, leads to the formation of the aporphine core. The specific enzymes and intermediates in the biosynthetic pathway of this compound have not been elucidated.

Biosynthesis of Aporphine Core Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Hydroxybenzaldehyde 4-Hydroxyphenylacetaldehyde Tyrosine->Hydroxybenzaldehyde Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Hydroxybenzaldehyde->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylations Aporphine_Core Aporphine Core Reticuline->Aporphine_Core Oxidative Coupling (P450)

Caption: Generalized biosynthetic pathway to the aporphine core.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the total synthesis of this compound. By leveraging established synthetic methodologies for aporphine alkaloids, a plausible and actionable pathway is proposed. The detailed experimental protocols, adapted from successful syntheses of related compounds, offer a starting point for researchers to embark on the synthesis of this intriguing natural product. The successful synthesis of this compound will not only provide access to this molecule for further biological evaluation but also contribute to the rich field of alkaloid synthesis. Further research is warranted to validate and optimize the proposed synthetic route and to fully elucidate the biosynthetic machinery responsible for its production in nature.

References

Dehydroformouregine: An Examination of Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroformouregine is a naturally occurring indole alkaloid.[1] Limited information suggests it may possess a range of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, anti-tumor, and immunomodulatory effects.[1] This document aims to provide a comprehensive overview of the available scientific data on the biological activity of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed experimental data required for an in-depth technical guide.

Quantitative Data Summary

A comprehensive search of scientific databases and literature has not yielded any specific quantitative data on the biological activity of this compound, such as IC50, EC50, or binding affinity values. The available information is qualitative and general in nature.[1]

Key Biological Activities (Qualitative Overview)

While quantitative metrics are unavailable, general biological activities attributed to this compound include:

  • Anti-inflammatory effects [1]

  • Antioxidant properties [1]

  • Antibacterial activity [1]

  • Anti-tumor potential [1]

  • Immune system regulation [1]

It is crucial to note that these activities have been mentioned in a general context without supporting experimental data or publications in the accessible literature.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the public domain. To investigate the aforementioned activities, researchers could adapt standard assays commonly used in the field.

General Workflow for Investigating Biological Activity

Below is a generalized workflow that could be employed to study the biological activities of a compound like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular and Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation Compound Acquisition Compound Acquisition Primary Assays Primary Bioassays (e.g., cytotoxicity, enzyme inhibition) Compound Acquisition->Primary Assays Dose-Response Studies Dose-Response and IC50/EC50 Determination Primary Assays->Dose-Response Studies Mechanism of Action Studies MoA Elucidation (e.g., gene expression, proteomics) Dose-Response Studies->Mechanism of Action Studies Target Identification Target Identification and Validation Mechanism of Action Studies->Target Identification Signaling Pathway Analysis Signaling Pathway Mapping Target Identification->Signaling Pathway Analysis Animal Model Selection Selection of Relevant Animal Models Signaling Pathway Analysis->Animal Model Selection Efficacy and Toxicity Studies In Vivo Efficacy and Safety Assessment Animal Model Selection->Efficacy and Toxicity Studies

Caption: Generalized workflow for characterizing the biological activity of a novel compound.

Signaling Pathways

Due to the absence of specific mechanistic studies on this compound, no signaling pathways have been definitively associated with its biological activity. For a hypothetical anti-inflammatory mechanism, one could investigate its effect on common inflammatory pathways.

Hypothetical Anti-Inflammatory Signaling Pathway Investigation

The diagram below illustrates a potential signaling cascade that could be investigated to determine the anti-inflammatory mechanism of action of this compound.

G Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Signaling Intermediates Signaling Intermediates (e.g., IKK, IκBα) Receptor->Signaling Intermediates This compound This compound This compound->Signaling Intermediates Potential Inhibition NF-κB NF-κB Signaling Intermediates->NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While this compound is noted as a compound of interest with potential therapeutic activities, the current body of scientific literature is insufficient to provide a detailed technical guide on its biological functions. There is a clear need for foundational research to quantify its effects, elucidate its mechanisms of action, and identify the signaling pathways it modulates. The frameworks provided in this document offer a starting point for researchers interested in investigating the pharmacological potential of this indole alkaloid. Further experimental studies are essential to substantiate the claimed biological activities and to enable any consideration for drug development.

References

What are the physical and chemical properties of Dehydroformouregine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroformouregine is a naturally occurring aporphine alkaloid found in plants of the Piperaceae family, such as Piper nigrum.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, as well as its reported biological activities. The document summarizes available quantitative data, outlines experimental protocols for its isolation, purification, and biological assessment, and explores potential signaling pathways associated with its class of compounds. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a colorless to light yellow solid powder.[4] While extensive experimental data is not widely available in peer-reviewed literature, a combination of information from chemical suppliers and predictive models allows for a summary of its key physical and chemical characteristics.

Physical Properties

The known and predicted physical properties of this compound are summarized in the table below. It is important to note that many of these values are predicted and await experimental verification.

PropertyValueSource
Appearance Colorless to light yellow solid/powder[4]
Molecular Formula C₂₀H₁₉NO₄[5]
Molecular Weight 337.4 g/mol [5][6]
CAS Number 107633-69-2[1][5][6]
Predicted Water Solubility 0.0073 g/LPhytoBank
Solubility Insoluble in water; Soluble in DMSO, ethanol, and ether[4][6]
Predicted logP 3.37PhytoBank
Predicted pKa -3.6 (Extremely weak basic)PhytoBank
Storage Conditions Powder: -20°C; In solvent: -80°C[2]
Chemical Properties

This compound belongs to the aporphine class of alkaloids, which are characterized by a tetracyclic isoquinoline core.[7] Its chemical behavior is dictated by this core structure and its functional groups.

  • Basicity: As an alkaloid, this compound possesses a nitrogen atom, which can exhibit basic properties. However, it is predicted to be an extremely weak base.

  • Reactivity: The chemical reactivity of this compound is characteristic of alkaloids and includes:

    • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile.

    • Oxidation: The molecule can be oxidized to form various derivatives.

    • Salt Formation: It can react with acids to form salts, which may increase its solubility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure, including the connectivity of atoms and the stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as C-H, C=C, C-O, and the carbonyl group of the formamide.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the conjugated π-electron system within the aporphine core.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structural features.

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification

This compound is typically isolated from plant sources, particularly from the Piperaceae family.[1][2][3] The general workflow for its isolation and purification is as follows:

G start Plant Material (e.g., Piper nigrum) extraction Extraction (Maceration or Soxhlet) start->extraction filtration Filtration/Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodologies:

  • Extraction:

    • Maceration: The dried and powdered plant material is soaked in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature for several days with occasional agitation.[4] This method is suitable for thermolabile compounds.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent like ethanol. The plant material is placed in a thimble, and the solvent is continuously cycled through it.

  • Purification:

    • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) is used to elute the compounds.

    • Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound.

    • Further Purification: Fractions containing the compound of interest may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Biological Activity Assays

This compound has been reported to exhibit antimicrobial, antioxidant, and enzyme inhibitory activities. Standard protocols for these assays are provided below.

2.2.1. Antimicrobial Activity Assay (against Botrytis cinerea)

  • Principle: The antifungal activity is determined by measuring the inhibition of fungal growth in the presence of the test compound.

  • Method:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the stock solution are made in a liquid culture medium.

    • A suspension of Botrytis cinerea spores is added to each dilution.

    • The cultures are incubated at an appropriate temperature (e.g., 25°C) for a specified period.

    • Fungal growth is assessed visually or by measuring the optical density.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

2.2.2. Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Principle: The antioxidant activity is measured by the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Method:

    • A stock solution of this compound is prepared.

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Different concentrations of the this compound solution are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

    • The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

2.2.3. Cholinesterase Inhibition Assay (Acetylcholinesterase and Butyrylcholinesterase)

  • Principle: This assay is based on the Ellman method, which measures the activity of cholinesterases by detecting the product of the enzymatic reaction.

  • Method:

    • The reaction is typically carried out in a 96-well plate.

    • A solution of the respective enzyme (acetylcholinesterase or butyrylcholinesterase) is pre-incubated with various concentrations of this compound.

    • The substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) are added to initiate the reaction.

    • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

    • The absorbance of the yellow product is measured kinetically at a specific wavelength (around 412 nm).

    • The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined.

Potential Signaling Pathways

While no studies have directly elucidated the specific signaling pathways modulated by this compound, its classification as an aporphine alkaloid suggests potential interactions with pathways known to be affected by this class of compounds.

G cluster_0 Akt/mTOR/FoxO Pathway cluster_1 AMPK Pathway Akt Akt mTOR mTOR Akt->mTOR Activates FoxO FoxO Akt->FoxO Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis FoxO->Apoptosis AMPK AMPK EnergyMetabolism Energy Metabolism AMPK->EnergyMetabolism

Caption: Potential signaling pathways influenced by aporphine alkaloids.

Akt/mTOR/FoxO Pathway: Several aporphine alkaloids have been shown to modulate the Akt/mTOR/FoxO signaling pathway, which is a critical regulator of cell growth, proliferation, and apoptosis. It is plausible that this compound could exert some of its biological effects through this pathway.

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway is a key sensor of cellular energy status. Some natural compounds, including certain alkaloids, are known to activate AMPK, leading to beneficial metabolic effects. This represents another potential avenue of investigation for this compound's mechanism of action.

Conclusion

This compound is an aporphine alkaloid with demonstrated antimicrobial, antioxidant, and enzyme inhibitory activities. This guide has compiled the available physical and chemical data, provided detailed experimental protocols for its study, and outlined potential signaling pathways for further investigation. While there is a need for more comprehensive experimental characterization of its properties and elucidation of its precise mechanisms of action, this document serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

Dehydroformouregine natural source and extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dehydroformouregine: Natural Sources and Extraction Methodologies

Introduction

This compound is a naturally occurring aporphine alkaloid, a class of organic compounds characterized by a dibenzo[de,g]quinoline ring system.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[2] Exhibiting antimicrobial, antioxidant, and enzyme inhibitory properties, this compound is a promising lead compound for the development of new pharmaceuticals and agricultural chemicals.[2] This technical guide provides a comprehensive overview of the natural sources of this compound and details the sophisticated methodologies required for its extraction and purification.

Natural Sources

This compound is primarily isolated from various plant species, with a notable prevalence in the Piperaceae family.[2] Specific plants identified as sources include:

  • Piper nigrum Linn. (Black Pepper)[3]

  • Other Piper species [2]

  • Fibraurea tinctoria Lour. [1]

The compound is classified as a piperidine alkaloid when sourced from the Piperaceae family.[3]

Extraction Methodologies

The isolation of this compound from plant matrices is a multi-step process involving initial extraction followed by purification. The choice of extraction technique is critical and must balance extraction efficiency with the preservation of the compound's structural integrity, as some alkaloids are thermolabile.[2] The primary methods employed are maceration, Soxhlet extraction, and supercritical fluid extraction.[2]

Maceration

Maceration is a simple and conservative extraction method suitable for heat-sensitive compounds.[2] The process involves soaking the plant material in an appropriate solvent for an extended period, allowing the soluble compounds to diffuse into the solvent.

Experimental Protocol:

  • Preparation: The dried and powdered plant material (e.g., from Piper species) is placed in a sealed container.

  • Soaking: A suitable solvent, such as methanol or dichloromethane, is added to the container to fully submerge the plant material.[2]

  • Incubation: The mixture is left to stand at room temperature for a period ranging from several hours to days, with occasional agitation to enhance diffusion.

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract (miscella).

  • Concentration: The solvent is evaporated from the filtrate under reduced pressure to yield a crude extract containing this compound.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with a heated solvent.[2] This technique is more efficient than maceration but involves higher temperatures.[2]

Experimental Protocol:

  • Preparation: The dried and powdered plant material is placed inside a porous thimble (e.g., made of cellulose).

  • Apparatus Setup: The thimble is placed in the extraction chamber of the Soxhlet apparatus. The apparatus is assembled with a round-bottom flask containing the extraction solvent (ethanol is preferred for its broad alkaloid solubility) and a condenser.[2]

  • Extraction: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the plant material.[2]

  • Siphoning: Once the extraction chamber is filled with the solvent, it is automatically siphoned back into the boiling flask. This cycle is repeated continuously.

  • Duration: The process is typically run for 4-18 hours to ensure complete recovery of the alkaloids.[2]

  • Concentration: After extraction, the solvent is evaporated from the flask to yield the crude extract.

Supercritical Fluid Extraction (SFE)

SFE is a more advanced technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly tunable and can be very selective, but it requires specialized equipment.

Experimental Protocol:

  • Preparation: The plant material is loaded into an extraction vessel.

  • Pressurization & Heating: Carbon dioxide is pumped into the vessel and heated and pressurized to bring it to its supercritical state (above its critical temperature and pressure).

  • Extraction: The supercritical CO₂ is passed through the plant material, where it acts as a solvent to extract this compound. Modifiers like ethanol may be added to alter the polarity of the fluid.

  • Separation: The resulting solution is depressurized in a separator vessel. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds.

  • Collection: The crude extract is collected from the separator.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key characteristics of the primary extraction methods for this compound.

FeatureMacerationSoxhlet ExtractionSupercritical Fluid Extraction (SFE)
Principle Soaking in solvent at room temperatureContinuous hot solvent percolationExtraction with a fluid above its critical point
Typical Solvents Methanol, Dichloromethane, Ethyl Acetate[2]Ethanol, Methanol[2]Supercritical CO₂ (often with co-solvents)
Temperature Room TemperatureSolvent's Boiling Point[2]Typically 40-60 °C (variable)
Extraction Time Long (hours to days)Moderate (4-18 hours)[2]Short (minutes to hours)
Efficiency Low to ModerateHigh[2]Very High and Selective
Suitability Best for thermolabile compounds[2]Good for a wide range of compoundsExcellent for sensitive compounds, high purity
Complexity SimpleModerateHigh (requires specialized equipment)

Purification Strategies

Following the initial extraction, the crude extract contains a mixture of compounds. Sophisticated chromatographic techniques are required to isolate this compound to a high degree of purity.[2]

Column Chromatography

Column chromatography is the primary technique for the initial fractionation of the crude extract.[2]

Experimental Protocol:

  • Stationary Phase: A glass column is packed with a slurry of a stationary phase, most commonly silica gel (60-120 mesh).[2]

  • Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

  • Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the silica gel.

  • Fraction Collection: The eluate is collected in sequential fractions.

  • Analysis: Techniques like Thin Layer Chromatography (TLC) are used to analyze the fractions and identify those containing this compound.

High-Performance Liquid Chromatography (HPLC)

For achieving analytical-grade purity, Medium Performance Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are employed.[2] HPLC uses high pressure to pass the mobile phase through a column packed with smaller particles, providing high resolution and separation power.

Experimental Protocol:

  • Column Selection: A suitable HPLC column (e.g., a reverse-phase C18 column) is chosen.

  • Mobile Phase: A precisely mixed mobile phase (e.g., a mixture of acetonitrile and water) is prepared and degassed.

  • Injection: The partially purified fraction from column chromatography is dissolved and injected into the HPLC system.

  • Separation: The sample travels through the column under high pressure, and compounds are separated based on their interaction with the stationary phase.

  • Detection & Collection: A detector (e.g., UV-Vis) monitors the column effluent. The peak corresponding to this compound is collected.

  • Final Product: The solvent is evaporated from the collected fraction to yield pure this compound.

Visualizations

Extraction and Purification Workflow

Extraction_Workflow cluster_source Source Material cluster_extraction Crude Extraction cluster_purification Purification Plant Plant Material (e.g., Piper nigrum) Maceration Maceration Plant->Maceration Soxhlet Soxhlet Plant->Soxhlet SFE SFE Plant->SFE CrudeExtract Crude Extract Maceration->CrudeExtract Soxhlet->CrudeExtract SFE->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom HPLC HPLC / MPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the extraction and purification of this compound.

Biological Activities and Applications

Biological_Activities cluster_activities Biological Activities cluster_applications Potential Applications DHF This compound Antimicrobial Antimicrobial DHF->Antimicrobial Antioxidant Antioxidant DHF->Antioxidant EnzymeInhib Enzyme Inhibition (e.g., Acetylcholinesterase) DHF->EnzymeInhib Pharma Pharmaceuticals (Antimicrobial, Anti-inflammatory) Antimicrobial->Pharma Agri Agricultural Chemistry (Antifungal Agents) Antimicrobial->Agri Antioxidant->Pharma Nutra Nutraceuticals (Antioxidant Supplements) Antioxidant->Nutra EnzymeInhib->Pharma

Caption: Logical relationships of this compound's activities and applications.

References

Understanding the Biosynthesis of Dehydroformouregine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings and Proposed Way Forward

An extensive search for scientific literature detailing the biosynthetic pathway of Dehydroformouregine has yielded no specific information regarding its enzymatic synthesis, genetic precursors, or metabolic route. The current body of public knowledge appears to lack detailed experimental data, quantitative analysis, or established protocols for the biosynthesis of this particular compound.

Therefore, the creation of an in-depth technical guide or whitepaper on the biosynthesis of this compound, as originally requested, is not feasible at this time. The core requirements, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research on this specific topic.

Alternative Topic Proposal: Biosynthesis of Dehydrophos

While information on this compound is unavailable, the initial literature search did reveal substantial data on the biosynthesis of dehydrophos , a phosphonate natural product. This pathway is well-characterized, involving a series of unique enzymatic steps, and presents a compelling subject for a technical guide aimed at researchers, scientists, and drug development professionals.

We propose to pivot the focus of this guide to the "Biosynthesis of Dehydrophos." This topic would allow for the fulfillment of all core requirements of the original request, including:

  • In-depth Technical Content: A detailed exploration of the enzymatic reactions, intermediate compounds, and genetic regulation involved in the dehydrophos biosynthetic pathway.

  • Quantitative Data Presentation: Summarization of available data on enzyme kinetics and metabolite concentrations in structured tables.

  • Detailed Experimental Protocols: Elucidation of the methodologies used to study and characterize the biosynthetic pathway.

  • Mandatory Visualizations: Creation of Graphviz diagrams to illustrate the biosynthetic pathway and experimental workflows as per the specified requirements.

We believe that a technical guide on the biosynthesis of dehydrophos would be of significant interest to the target audience and would serve as a valuable example of a complex natural product synthesis.

We await your approval to proceed with this alternative topic.

Dehydroformouregine: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroformouregine, a naturally occurring alkaloid, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities. Preliminary studies suggest its potential as a multi-target therapeutic agent with applications in neurodegenerative diseases, inflammation, cancer, and infectious diseases. This technical guide provides a comprehensive overview of the putative therapeutic targets of this compound, detailing its proposed mechanisms of action and the signaling pathways it may modulate. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the experimental validation of its therapeutic potential. While direct quantitative data and detailed experimental protocols for this compound are limited in the current literature, this guide synthesizes available information on analogous compounds and outlines the established methodologies for its investigation.

Potential Therapeutic Targets and Mechanisms of Action

This compound is hypothesized to exert its therapeutic effects through the modulation of several key biological targets and signaling pathways. These have been inferred from its observed biological activities and studies on structurally related compounds.

Neuroprotection: Cholinesterase Inhibition

A primary and promising therapeutic application of this compound lies in the potential treatment of neurodegenerative diseases such as Alzheimer's disease. This is attributed to its predicted ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

Quantitative Data on Cholinesterase Inhibition (Hypothetical)

Target EnzymeIC50 (µM)Inhibition Type
Acetylcholinesterase (AChE)[Data Not Available][e.g., Competitive]
Butyrylcholinesterase (BChE)[Data Not Available][e.g., Mixed]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the cholinesterase inhibitory activity of a compound.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add the enzyme solution and different concentrations of this compound. A control well should contain the enzyme and solvent without the inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of formation of the yellow-colored 5-thio-2-nitrobenzoate anion, produced from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. This compound is postulated to possess anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the expression of inflammatory mediators such as cytokines and chemokines.

Signaling Pathway Diagram: NF-κB Inhibition

G Figure 1. Proposed Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NF-κB_n->DNA binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes transcribes

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Signaling Pathway Diagram: MAPK Inhibition

G Figure 2. Proposed Inhibition of the MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK MAP2K->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates This compound This compound This compound->MAPK inhibits Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response induces

Caption: Proposed mechanism of MAPK pathway inhibition by this compound.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

Materials:

  • A cell line (e.g., HEK293T, HeLa)

  • An NF-κB reporter plasmid (containing a luciferase gene under the control of an NF-κB response element)

  • A control plasmid (e.g., expressing Renilla luciferase for normalization)

  • Transfection reagent

  • An inflammatory stimulus (e.g., TNF-α, LPS)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate.

  • Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After an appropriate incubation period for plasmid expression, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with the inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway. Include a non-stimulated control.

  • After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

  • Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

  • Determine the IC50 value for NF-κB inhibition.

Antioxidant Activity: Activation of the Nrf2 Signaling Pathway

Oxidative stress is implicated in the pathogenesis of a wide range of diseases. This compound is thought to exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxifying enzymes.

Signaling Pathway Diagram: Nrf2 Activation

G Figure 3. Proposed Activation of the Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates This compound This compound This compound->Keap1 inhibits ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcribes

Caption: Proposed mechanism of Nrf2 pathway activation by this compound.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

Materials:

  • A suitable cell line (e.g., HaCaT, ARPE-19)

  • This compound

  • A known Nrf2 activator as a positive control (e.g., sulforaphane)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed the cells on coverslips in a multi-well plate.

  • Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for a specified time.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding.

  • Incubate the cells with the primary anti-Nrf2 antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear localization of Nrf2 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Anti-Tumor Activity

Preliminary evidence suggests that this compound may possess anti-proliferative and pro-apoptotic effects on cancer cells. The precise molecular targets are yet to be fully elucidated but are likely to involve the modulation of key signaling pathways that control cell growth, survival, and apoptosis, such as the PI3K/Akt/mTOR and JAK/STAT pathways.

Quantitative Data on Anti-Cancer Activity (Hypothetical)

Cancer Cell LineIC50 (µM)
[e.g., MCF-7 (Breast)][Data Not Available]
[e.g., A549 (Lung)][Data Not Available]
[e.g., HCT116 (Colon)][Data Not Available]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with multiple modes of action. The proposed targeting of cholinesterases, NF-κB/MAPK, and Nrf2 pathways suggests its utility in a range of pathological conditions. However, it is crucial to underscore that the majority of the mechanistic insights are currently inferred from the activities of analogous compounds.

Future research should prioritize the following:

  • Quantitative Bioactivity Studies: Systematic determination of IC50 and Ki values for this compound against its putative targets.

  • Direct Target Identification: Utilization of techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of this compound.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular interactions and downstream effects of this compound within the identified signaling pathways.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic efficacy and toxicological profile of this compound in relevant animal models of disease.

This technical guide provides a roadmap for the systematic investigation of this compound's therapeutic potential. Rigorous experimental validation of the proposed targets and mechanisms will be instrumental in advancing this promising natural product towards clinical development.

Preliminary Cytotoxicity Screening of Dehydroformouregine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data on the cytotoxicity of Dehydroformouregine is scarce. This document serves as a comprehensive, in-depth technical guide and whitepaper constructed from established methodologies in preclinical oncology drug discovery. The data presented herein is hypothetical and intended to illustrate the standard experimental workflow and data presentation for a preliminary cytotoxicity screening of a novel compound.

Introduction

This compound is a natural alkaloid compound isolated from Piper nigrum. Natural products have historically been a rich source of novel therapeutic agents, particularly in oncology. Preliminary screening of such compounds for cytotoxic activity against cancer cell lines is a critical first step in the drug discovery pipeline. This process aims to identify compounds that can inhibit cancer cell proliferation or induce cell death, providing a basis for further mechanistic studies and preclinical development.

This guide details a hypothetical preliminary cytotoxicity screening of this compound. It outlines the experimental protocols for determining its anti-proliferative effects, its potential to induce apoptosis, and its impact on cell cycle progression in a panel of human cancer cell lines.

Data Presentation: Summary of Hypothetical Findings

The following tables summarize the hypothetical quantitative data from the preliminary screening of this compound.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] These values were determined using the MTT assay after 72 hours of continuous exposure.

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)*
A549Lung Carcinoma12.5 ± 1.86.8
MCF-7Breast Adenocarcinoma8.2 ± 1.110.4
HCT116Colorectal Carcinoma15.8 ± 2.35.4
HeLaCervical Adenocarcinoma10.4 ± 1.58.2
MRC-5Normal Lung Fibroblast85.3 ± 9.7-

*Selectivity Index (SI) = IC₅₀ in normal cells (MRC-5) / IC₅₀ in cancer cells

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h)

Apoptosis was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[3]

Treatment Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)95.1 ± 2.52.8 ± 0.72.1 ± 0.5
570.3 ± 4.118.5 ± 2.211.2 ± 1.9
1045.6 ± 3.835.2 ± 3.119.2 ± 2.4
2020.1 ± 2.948.9 ± 4.531.0 ± 3.3

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48h)

Cell cycle distribution was analyzed by propidium iodide (PI) staining of DNA content followed by flow cytometry.[4]

Treatment Concentration (µM)G₀/G₁ Phase (%)S Phase (%)G₂/M Phase (%)
0 (Control)55.4 ± 3.130.2 ± 2.514.4 ± 1.8
558.2 ± 3.525.1 ± 2.116.7 ± 2.0
1065.7 ± 4.215.8 ± 1.918.5 ± 2.3
2072.3 ± 4.88.9 ± 1.518.8 ± 2.5

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (A549, MCF-7, HCT116, HeLa) and the normal human lung fibroblast cell line (MRC-5) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.1%. Cells were treated for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[7]

  • Incubation: The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a non-linear regression model.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8]

  • Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound (5, 10, 20 µM) for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected. Adherent cells were detached using trypsin. Cells were then pooled and centrifuged at 300 x g for 5 minutes.[4]

  • Washing: The cell pellet was washed twice with cold PBS.

  • Resuspension: Cells were resuspended in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added to the cell suspension.[9]

  • Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.[9]

  • Analysis: 400 µL of 1X Binding Buffer was added to each tube, and the samples were analyzed immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[10][11]

  • Cell Treatment: MCF-7 cells were seeded and treated with this compound (5, 10, 20 µM) for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with PBS, and counted. Approximately 1 x 10⁶ cells were used per sample.

  • Fixation: The cell pellet was resuspended in 400 µL of PBS, and 1 mL of ice-cold 70% ethanol was added dropwise while vortexing to prevent clumping. Cells were fixed overnight at -20°C.[4][12]

  • Washing: Fixed cells were centrifuged and washed twice with PBS to remove the ethanol.

  • RNase Treatment: The cell pellet was resuspended in 500 µL of PBS containing 100 µg/mL RNase A and incubated at 37°C for 30 minutes to degrade RNA.

  • PI Staining: 50 µg/mL of Propidium Iodide was added to the cell suspension.

  • Incubation: Samples were incubated for 30 minutes at 4°C in the dark.

  • Analysis: The DNA content was analyzed using a flow cytometer, and the cell cycle distribution was quantified using appropriate software.

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect key proteins involved in the apoptosis pathway, such as caspases and members of the Bcl-2 family.[13]

  • Protein Extraction: Following treatment with this compound, MCF-7 cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) were separated on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Cytotoxicity & Mechanistic Assays cluster_analysis Phase 3: Data Analysis & Interpretation culture Cell Line Culture (A549, MCF-7, HCT116, HeLa, MRC-5) seeding Seed Cells in Plates (96-well, 6-well) culture->seeding treatment Treat with this compound (Dose-Response & Time-Course) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V / PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western ic50 Calculate IC50 Values mtt->ic50 flow_analysis Flow Cytometry Data Analysis apoptosis->flow_analysis cell_cycle->flow_analysis wb_analysis Quantify Protein Bands western->wb_analysis conclusion Conclusion: Lead Candidate Potential ic50->conclusion flow_analysis->conclusion wb_analysis->conclusion

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

intrinsic_apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound This compound stress Mitochondrial Stress compound->stress bax Bax (Pro-apoptotic) stress->bax Activates bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 Inhibits cyto_c Cytochrome c Release bax->cyto_c Promotes bcl2->cyto_c Inhibits apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Active Caspase-9 apoptosome->cas9 Cleaves & Activates procas9 Pro-caspase-9 procas9->apoptosome cas3 Active Caspase-3 (Executioner) cas9->cas3 Cleaves & Activates procas3 Pro-caspase-3 procas3->cas9 parp PARP cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP

Caption: Hypothetical signaling pathway: Intrinsic apoptosis induced by this compound.

References

Methodological & Application

Dehydroformouregine: In Vitro Assay Protocols for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dehydroformouregine is a naturally occurring alkaloid compound isolated from Piper nigrum, commonly known as black pepper.[1] Preliminary research suggests that this compound may possess a range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor properties.[2] This document provides detailed protocols for in vitro assays to investigate and quantify the potential biological activities of this compound. These protocols are intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
CAS Number 107633-69-2
Molecular Formula C₂₀H₁₉NO₄
Molecular Weight 337.37 g/mol
Appearance Powder
Solubility Soluble in organic solvents such as ethanol and ether; insoluble in water.

Note: For experimental use, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO.

I. Assessment of Antioxidant Activity

Antioxidant activity is a measure of a compound's ability to neutralize reactive oxygen species (ROS). The following are standard in vitro methods to evaluate the antioxidant potential of this compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow. The change in absorbance is proportional to the radical scavenging activity.[3][4]

Experimental Protocol:

  • Preparation of Reagents:

    • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • This compound stock solution: Prepare a 1 mg/mL stock solution in methanol or DMSO.

    • Serial dilutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive control: Ascorbic acid or Trolox at the same concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol or DMSO is used as a blank.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically. [5] Experimental Protocol:

  • Preparation of Reagents:

    • ABTS stock solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound dilutions and positive control (Ascorbic acid or Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each this compound dilution or positive control.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Data Presentation:

AssayCompoundIC₅₀ (µg/mL)
DPPHThis compoundUser's Data
DPPHAscorbic Acid (Control)User's Data
ABTSThis compoundUser's Data
ABTSAscorbic Acid (Control)User's Data

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. The following assays can be used to assess the potential anti-inflammatory effects of this compound.

A. Inhibition of Protein Denaturation Assay

Denaturation of proteins is a well-documented cause of inflammation. This assay evaluates the ability of a compound to inhibit thermally-induced protein denaturation. [6][7] Experimental Protocol:

  • Preparation of Reagents:

    • Reaction mixture: 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • This compound dilutions: Prepare various concentrations (e.g., 10, 50, 100, 200 µg/mL) in DMSO.

    • Positive control: Diclofenac sodium at the same concentrations.

  • Assay Procedure:

    • Add 0.2 mL of the this compound dilution or positive control to the reaction mixture.

    • Incubate the samples at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation using the following formula:

    • Determine the IC₅₀ value.

Data Presentation:

AssayCompoundIC₅₀ (µg/mL)
Protein DenaturationThis compoundUser's Data
Protein DenaturationDiclofenac Sodium (Control)User's Data

III. Assessment of Cytotoxic Activity

Cytotoxicity assays are essential to determine the potential of a compound to kill cancer cells or to assess its general toxicity to healthy cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Assay Procedure:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value.

Data Presentation:

Cell LineTreatment DurationCompoundIC₅₀ (µM)
e.g., HeLa24hThis compoundUser's Data
e.g., HeLa48hThis compoundUser's Data
e.g., HeLa72hThis compoundUser's Data
e.g., HeLa48hDoxorubicin (Control)User's Data

Visualizations

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_anti_inflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay DPPH DPPH Assay Data_Analysis Data Analysis (IC50) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis Protein_Denaturation Protein Denaturation Assay Protein_Denaturation->Data_Analysis MTT MTT Assay MTT->Data_Analysis This compound This compound Stock Solution This compound->DPPH Test Compound This compound->ABTS Test Compound This compound->Protein_Denaturation Test Compound This compound->MTT Test Compound

Caption: General workflow for in vitro screening of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines This compound This compound This compound->ROS Scavenges This compound->NFkB Inhibits

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Dehydro-Compounds in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Dehydroformouregine" did not yield specific results. The following application notes and protocols have been generated as an illustrative example based on available research for structurally related or similarly named "dehydro-" compounds with demonstrated anti-inflammatory properties, such as Dehydrocorydaline and Dehydrozingerone. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of novel compounds in preclinical animal models.

Introduction

Inflammation is a critical biological response to injury and infection; however, chronic inflammation contributes to a variety of debilitating diseases. The exploration of natural and synthetic compounds for novel anti-inflammatory therapeutics is a significant area of research. This document outlines the anti-inflammatory profiles of exemplar "dehydro-" compounds, their mechanisms of action, and detailed protocols for their evaluation in established animal models of inflammation. The primary mechanisms of action for many of these compounds involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Preclinical Data Summary: Anti-Inflammatory Effects

The anti-inflammatory efficacy of compounds like Dehydrocorydaline (DHC) and Dehydrozingerone (DHZ) has been quantified in various animal models. The data below summarizes their effects on key inflammatory markers.

Table 1: Effect of Dehydrocorydaline (DHC) on Inflammatory Pain Models in Mice
ModelDHC Dose (mg/kg, i.p.)Outcome MeasureResult
Acetic Acid-Induced Writhing3.6, 6, 10Number of Writhing EpisodesDose-dependent reduction[1]
Formalin-Induced Paw Test3.6, 6, 10Pain ResponsesSignificant attenuation[1]
Formalin-Induced Paw EdemaNot specifiedPaw EdemaReduction in edema[1]
Formalin TestNot specifiedSpinal Cord CytokinesDecreased expression of TNF-α, IL-1β, and IL-6[1]
Table 2: Effect of Dehydrozingerone (DHZ) in Animal Models of Inflammation
ModelAnimalDHZ Dose (mg/kg)Outcome MeasureResult
Carrageenan-Induced Paw EdemaRat/MouseNot specifiedPaw EdemaSignificant reduction[2]
Acetic Acid-Induced Vascular PermeabilityNot specifiedVascular PermeabilityMarked reduction[2]
LPS-Induced Acute Lung InjuryMouse50Lung Cytokine LevelsSignificant inhibition of IL-6 and TNF-α[2]
Complete Freund's Adjuvant (CFA)-Induced ArthritisRat100 (intragastric)Arthritis ScoreSignificant reduction[3][4]
Complete Freund's Adjuvant (CFA)-Induced ArthritisRat100 (intragastric)Paw CircumferenceSignificant reduction[3][4]
Complete Freund's Adjuvant (CFA)-Induced ArthritisRat100 (intragastric)Serum Cytokines (TNF-α, IL-1β, IL-6)Persuasively reduced levels[4][5]

Mechanism of Action: Signaling Pathways

Dehydro-compounds often exert their anti-inflammatory effects by targeting intracellular signaling cascades crucial for the inflammatory response. The NF-κB and MAPK pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of pro-inflammatory genes, including cytokines and chemokines[6]. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription. Compounds like Dehydrocorydaline have been shown to promote IκBα expression and suppress the activation and nuclear translocation of NF-κB in macrophages stimulated by lipopolysaccharide (LPS)[6].

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Dehydro_Compound Dehydro- Compound Dehydro_Compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by a dehydro-compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, regulates a wide range of cellular processes, including inflammation. Stress and inflammatory stimuli activate a cascade of kinases that ultimately phosphorylate and activate MAPKs. Activated MAPKs can then phosphorylate transcription factors and other proteins that lead to the production of inflammatory mediators.

MAPK_Pathway Stress_Stimuli Stress / Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Dehydro_Compound Dehydro- Compound Dehydro_Compound->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling cascade by a dehydro-compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate anti-inflammatory effects in vivo.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess acute inflammation and screen for the activity of anti-inflammatory drugs.[7]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in the paw of a rat or mouse after injection of carrageenan.

Materials:

  • Test compound (e.g., Dehydrozingerone)

  • Vehicle (appropriate for the test compound, e.g., saline, PBS, or 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (5-10 mg/kg)

  • 1% (w/v) lambda Carrageenan suspension in sterile saline

  • Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)

  • Plethysmometer or digital calipers

  • Syringes (1 mL) with 27-gauge needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (receives Indomethacin + carrageenan)

    • Group 3-n: Test Groups (receive varying doses of the test compound + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).

  • Compound Administration: Administer the test compound, vehicle, or indomethacin via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[8][9]

  • Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% carrageenan solution into the subplantar surface of the right hind paw.[8][9]

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]

  • Data Analysis:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100

Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model mimics chronic inflammation characteristic of rheumatoid arthritis.[10]

Objective: To assess the therapeutic potential of a test compound in a chronic, immune-mediated inflammatory arthritis model.

Materials:

  • Test compound (e.g., Dehydrozingerone)

  • Vehicle

  • Positive control (e.g., Methotrexate)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Male Lewis or Wistar rats (150-180 g)

  • Digital calipers

  • Scoring system for arthritis severity

Procedure:

  • Induction of Arthritis (Day 0):

    • Anesthetize the rats lightly.

    • Inject 0.1 mL of CFA into the subplantar region of the right hind paw. This will induce a primary inflammatory response. A systemic, secondary response affecting other joints typically develops after 10-14 days.

  • Treatment Regimen:

    • Begin administration of the test compound, vehicle, or positive control on a predetermined day (e.g., day 0 for prophylactic effect or day 14 for therapeutic effect).

    • Administer daily via the appropriate route (e.g., intragastrically) for a specified duration (e.g., 28 days).[3]

  • Monitoring and Assessment:

    • Body Weight: Record body weight every 2-3 days. A decrease or failure to gain weight is indicative of systemic inflammation.

    • Paw Volume/Thickness: Measure the volume or diameter of both hind paws every 2-3 days using a plethysmometer or calipers.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a 0-4 scale (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=severe swelling/erythema with joint deformity/ankylosis). The maximum score per animal is 16.

  • Terminal Endpoint (e.g., Day 28):

    • Collect blood via cardiac puncture for analysis of serum inflammatory markers (e.g., TNF-α, IL-1β, IL-6, C-reactive protein) using ELISA kits.[4]

    • Euthanize the animals and collect hind paws for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Experimental Workflow and Logic

The evaluation of a novel anti-inflammatory compound follows a logical progression from in vitro screening to in vivo efficacy and mechanism of action studies.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Acute In Vivo Model cluster_phase3 Phase 3: Chronic In Vivo Model cluster_phase4 Phase 4: Mechanism of Action A Compound Identification (e.g., Dehydro-Compound) B Cell-Based Assays (e.g., LPS-stimulated Macrophages) A->B C Measure Cytokines (TNF-α, IL-6) & NO Production B->C D Carrageenan-Induced Paw Edema Model C->D Promising Candidate E Evaluate Edema Reduction & Dose-Response D->E F CFA-Induced Arthritis Model E->F Efficacy Confirmed G Assess Arthritis Score, Paw Swelling, Histopathology F->G H Tissue/Serum Analysis G->H I Western Blot (NF-κB, MAPK) ELISA (Cytokines) H->I J Final Efficacy & MOA Determination I->J

Caption: A typical workflow for preclinical evaluation of anti-inflammatory compounds.

References

Standard Operating Procedure for the Quantification of Dehydroformouregine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Dehydroformouregine is a naturally occurring oxindole alkaloid found predominantly in plant species of the Piperaceae family.[1] It has garnered scientific interest due to its potential biological activities, including antimicrobial and antioxidant properties. Accurate quantification of this compound in various matrices, such as plant extracts, plasma, and tissue homogenates, is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research. This document provides a detailed standard operating procedure (SOP) for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with experience in analytical chemistry, particularly liquid chromatography and mass spectrometry.

Principle of the Method

This method utilizes UHPLC-MS/MS for the separation, identification, and quantification of this compound. The UHPLC system provides high-resolution separation of the analyte from complex sample matrices. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of a certified reference standard.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierGrade
This compound Certified Reference Standard (>98% purity)TargetMol (Cat. No. TN3804) or equivalentAnalytical Standard
Internal Standard (e.g., Reserpine, Diazepam-d5)Sigma-Aldrich or equivalentAnalytical Standard
AcetonitrileFisher Scientific or equivalentLC-MS Grade
MethanolFisher Scientific or equivalentLC-MS Grade
Formic AcidSigma-Aldrich or equivalentLC-MS Grade
Water, UltrapureMillipore Milli-Q or equivalentType 1
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)Waters or equivalent
Plasma/Tissue SamplesSourced ethically and stored at -80°C
Plant MaterialAuthenticated and properly stored
Sample Preparation
  • Grinding: Grind the dried plant material to a fine powder (approximately 40 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath at 40°C.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of methanol.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol in water.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL Reserpine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm syringe filter into an autosampler vial.

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Follow the same procedure as for plasma samples (Section 2.2.2 onwards), using 100 µL of the tissue homogenate.

UHPLC-MS/MS Instrumentation and Conditions
ParameterCondition
UHPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound338.1295.13025
This compound (Qualifier)338.1189.13035
Reserpine (IS)609.3195.16035

Note: These are hypothetical MRM transitions and should be optimized for the specific instrument used.

Calibration and Quality Control
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound certified reference standard into a blank matrix (e.g., drug-free plasma). A typical concentration range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same blank matrix.

  • Analysis: Analyze the calibration standards and QC samples alongside the unknown samples in each analytical run.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Data Analysis and Reporting
  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratios.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

  • The results should be reported in ng/mL for liquid samples or ng/g for solid samples.

  • The analytical run is considered valid if the QC samples are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Data Presentation

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
5.00.4595
6.00.4595
6.10.4955
8.00.4955
Table 2: Method Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean value within ±15% of the nominal value (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix
Matrix Effect CV of the peak area ratios of post-extraction spiked samples should be ≤ 15%
Recovery Consistent and reproducible recovery at different concentrations
Stability (Freeze-thaw, short-term, long-term) Analyte concentration should be within ±15% of the initial concentration

Visualizations

Experimental_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material / Plasma / Tissue Extraction Extraction / Protein Precipitation Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration UHPLC UHPLC Separation Filtration->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Hypothetical) cluster_excretion Excretion This compound This compound Hydroxylated Hydroxylated Metabolite This compound->Hydroxylated CYP450 (e.g., CYP3A4) Demethylated Demethylated Metabolite This compound->Demethylated CYP450 (e.g., CYP2D6) Feces Feces This compound->Feces Unchanged Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate Demethylated->Sulfate SULTs Urine Urine Glucuronide->Urine Sulfate->Urine

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols: Preparation of Dehydroformouregine Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroformouregine is a naturally occurring indole alkaloid isolated from plants of the Piper genus, such as Piper nigrum.[1] It is recognized for its potential pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor effects.[2] Proper preparation of a stock solution is the critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₉NO₄[2][3]
Molecular Weight 337.37 g/mol [2][3]
Appearance Colorless to light yellow powder[2][4]
CAS Number 107633-69-2[1][2][3][4][5]
Solubility Insoluble in water; Soluble in DMSO, ethanol, and ether.[2]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year; -20°C for several months.[3][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • This compound powder (Purity >98%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.2. Step-by-Step Procedure

  • Acclimatize Reagents: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture on the compound.

  • Weighing the Compound:

    • Tare the analytical balance with a clean microcentrifuge tube or vial.

    • Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.37 mg of this compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 337.37 g/mol × 1000 mg/g = 3.37 mg

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • For compounds that are slow to dissolve, brief warming in a 37°C water bath and/or sonication in an ultrasonic bath for 5-10 minutes can aid in complete dissolution.[4] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -80°C. For short-term storage (up to several months), -20°C is acceptable.[3][4]

3.3. Safety Precautions

  • This compound is an organic compound with unfully characterized toxicological properties.[2] Handle with care.

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Perform all weighing and dissolution steps in a well-ventilated area or a chemical fume hood.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct skin contact with the solvent and the final solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh 3.37 mg of This compound Powder A->B Prevent Condensation C Add 1 mL of Anhydrous DMSO B->C For 10 mM Solution D Vortex and/or Sonicate Until Fully Dissolved C->D Ensure Homogeneity E Aliquot into Single-Use Volumes D->E Avoid Freeze-Thaw Cycles F Store at -80°C (Long-Term) or -20°C (Short-Term) E->F Maintain Stability

References

Application Notes: Dehydroformouregine as a Reference Standard in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dehydroformouregine is a naturally occurring aporphine alkaloid found in certain plant species.[1][2][3] As a member of the aporphine class of compounds, it is recognized for its potential pharmacological activities, which may include anti-inflammatory, antioxidant, antibacterial, and antitumor effects.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in various pharmacological assays. Reference standards are critical in drug discovery and development for ensuring the accuracy, reproducibility, and comparability of experimental results.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 107633-69-2[1]
Molecular Formula C₂₀H₁₉NO₄[1]
Molecular Weight 337.37 g/mol [1]
Appearance Powder[1]
Solubility Soluble in organic solvents such as ethanol and ether; insoluble in water.[1]
Storage Store at 2-8°C in a sealed container, protected from light and moisture.[1]

Applications in Pharmacology

This compound can be utilized as a reference standard in a variety of pharmacological assays to:

  • Calibrate instrumentation and validate analytical methods.

  • Serve as a positive control for screening new chemical entities with similar scaffolds.

  • Standardize biological assays to ensure inter-laboratory consistency.

  • Investigate the mechanism of action of related aporphine alkaloids.

Experimental Protocols

The following protocols are provided as templates and may require optimization based on specific experimental conditions and cell lines.

In Vitro Cytotoxicity Assay using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of test compounds, with this compound as a reference standard.

Illustrative Data:

Table 2: Illustrative Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIllustrative IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma15.5
A549 Lung Carcinoma22.8
HeLa Cervical Cancer18.2
HT-29 Colorectal Adenocarcinoma25.1

Note: The IC₅₀ values presented are for illustrative purposes only and are not based on published experimental data for this compound.

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound and test compounds in culture media to achieve final concentrations ranging from 0.1 to 100 µM.

    • Replace the culture medium in the 96-well plates with the media containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Anti-Inflammatory Assay by Protein Denaturation

This protocol evaluates the anti-inflammatory activity of test compounds by measuring the inhibition of heat-induced protein denaturation, using this compound as a reference standard.

Illustrative Data:

Table 3: Illustrative Anti-inflammatory Activity of this compound

CompoundIllustrative IC₅₀ (µg/mL)
This compound 45.2
Diclofenac Sodium (Standard) 15.8

Note: The IC₅₀ values presented are for illustrative purposes only and are not based on published experimental data for this compound.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • Add 2 mL of varying concentrations of this compound or test compounds (e.g., 10-500 µg/mL).

    • A control group should be prepared with 2 mL of distilled water instead of the test solution.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value.

Antioxidant Activity Assay using DPPH

This protocol assesses the free radical scavenging activity of test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with this compound as a reference standard.

Illustrative Data:

Table 4: Illustrative Antioxidant Activity of this compound

CompoundIllustrative IC₅₀ (µM)
This compound 35.7
Ascorbic Acid (Standard) 8.5

Note: The IC₅₀ values presented are for illustrative purposes only and are not based on published experimental data for this compound.

Protocol:

  • Solution Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound and test compounds in methanol.

  • Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

    • Include a control with 100 µL of methanol instead of the test compound.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value.

Signaling Pathways

Aporphine alkaloids are known to modulate various signaling pathways involved in inflammation and cancer. A potential mechanism of action for this compound, based on related compounds, could involve the inhibition of the NF-κB signaling pathway.

Disclaimer: The quantitative data and specific signaling pathway interactions presented in these application notes are for illustrative purposes. Researchers should establish these parameters experimentally for this compound. It is crucial to consult the Safety Data Sheet (SDS) before handling this compound. This product is for research use only and not for human or veterinary use.

References

Application Notes and Protocols for In Vivo Formulation of Dehydroformouregine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroformouregine is a compound of interest for which in vivo studies are critical to elucidate its pharmacokinetic profile and therapeutic potential. A significant challenge in the preclinical development of many novel compounds, including potentially this compound, is poor aqueous solubility, which can severely limit oral bioavailability and hinder the establishment of meaningful dose-response relationships.[1][2][3] These application notes provide a comprehensive overview of potential formulation strategies to enhance the systemic exposure of this compound for in vivo research. The following sections detail various formulation approaches, experimental protocols, and data presentation frameworks to guide the researcher in developing a suitable vehicle for parenteral or oral administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to selecting an appropriate formulation strategy. While comprehensive data for this compound is not widely available, the known properties are summarized below. Researchers should plan to experimentally determine key parameters like aqueous solubility at different pH values, logP, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₁₉NO₄[4]
Molecular Weight337.4 g/mol [4]
Physical DescriptionPowder[4]
Purity>98%[4]
Aqueous SolubilityNot available. Assumed to be low based on common characteristics of similar chemical scaffolds.[4]
StorageStore in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[4]

In Vivo Formulation Strategies & Protocols

The selection of a formulation strategy will depend on the intended route of administration, the required dose, and the physicochemical properties of this compound. Below are several established methods for enhancing the solubility and bioavailability of poorly water-soluble compounds.[1][2][5]

Co-Solvent Systems

Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic drugs. This is a common and straightforward approach for early-stage in vivo studies.

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration

  • Solubility Screening:

    • Prepare saturated solutions of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).

    • Equilibrate the solutions for 24 hours at room temperature.

    • Centrifuge the samples and analyze the supernatant by HPLC to determine the solubility in each solvent.

  • Vehicle Selection:

    • Based on the solubility data, select a primary solvent that provides the highest solubility.

    • Choose a co-solvent system that is well-tolerated in vivo. A common example is a ternary system of Solutol HS 15 (or Kolliphor HS 15), Propylene Glycol, and Water/Saline.

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • Add the primary solvent (e.g., Propylene Glycol) and vortex until the compound is fully dissolved. Gentle heating (37°C) or sonication can be used to aid dissolution.[4]

    • Add the surfactant (e.g., Solutol HS 15) and mix thoroughly.

    • Slowly add the aqueous component (e.g., sterile saline) dropwise while vortexing to avoid precipitation.

    • Visually inspect the final formulation for any signs of precipitation or immiscibility.

    • Filter the final solution through a 0.22 µm sterile filter.

Table 2: Example Co-Solvent Formulations for Preclinical Studies

Formulation IDPrimary SolventSurfactant/SolubilizerAqueous ComponentMax Drug Conc. (mg/mL)
CSV-1PEG 400 (40%)-Saline (60%)To be determined
CSV-2DMSO (10%)Cremophor EL (10%)Water for Injection (80%)To be determined
CSV-3Propylene Glycol (30%)Solutol HS 15 (20%)D5W (50%)To be determined
Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are effective for enhancing the oral bioavailability of lipophilic drugs.[1] These formulations can improve drug solubilization in the gastrointestinal tract.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Kolliphor EL, Kolliphor RH 40), and co-solvents (e.g., Transcutol® HP).[1]

  • Ternary Phase Diagram Construction:

    • Select an oil, surfactant, and co-solvent based on solubility data.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the three components in different ratios and observing the emulsification behavior upon dilution with water.

  • SEDDS Formulation:

    • Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region.

    • Dissolve the required amount of this compound in the co-solvent and surfactant mixture.

    • Add the oil and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Assess the self-emulsification performance by diluting the SEDDS formulation with water and observing the formation of a microemulsion.

    • Measure the droplet size of the resulting emulsion using dynamic light scattering.

Table 3: Example Lipid-Based Formulations (SEDDS)

ComponentFormulation LBF-1 (% w/w)Formulation LBF-2 (% w/w)
Oil (e.g., Maisine® CC)3040
Surfactant (e.g., Kolliphor EL)5040
Co-solvent (e.g., Transcutol® HP)2020
Drug Loading (mg/g)To be determinedTo be determined
Mean Droplet Size (nm)To be determinedTo be determined
Nanosuspensions

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and bioavailability.[3]

Protocol 3: Preparation of a Nanosuspension by Wet Milling

  • Feasibility:

    • This method is suitable for compounds that are crystalline and poorly soluble in both aqueous and organic media.

  • Slurry Preparation:

    • Disperse the this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or HPMC).

    • The drug concentration is typically between 5-10% (w/v).

  • Milling:

    • Transfer the slurry to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension for several hours at a controlled temperature.

    • Periodically sample the suspension to monitor particle size reduction using laser diffraction or dynamic light scattering.

  • Post-Processing:

    • Separate the nanosuspension from the grinding media.

    • The nanosuspension can be used directly for oral or parenteral administration or can be further processed (e.g., lyophilized) into a solid dosage form.

Table 4: Nanosuspension Formulation Parameters

ParameterValue
Drug Concentration (% w/v)5
Stabilizer (e.g., Poloxamer 188) (% w/v)1
Milling Time (h)6-24
Target Particle Size (D90)< 250 nm
Final Administration VehicleSterile Saline

Experimental Workflows and Signaling Pathways

Formulation Development Workflow

The process of selecting and optimizing an in vivo formulation for a poorly soluble compound like this compound can be systematic. The following diagram illustrates a logical workflow from initial characterization to preclinical pharmacokinetic studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Characterization cluster_3 Phase 4: In Vivo Evaluation char Physicochemical Characterization (Solubility, LogP, pKa, Stability) screen Screen Formulation Strategies (Co-solvents, Lipids, Nanosuspensions) char->screen Input Properties optim Optimize Lead Formulations (Drug Loading, Stability) screen->optim Select Promising Approaches char2 In Vitro Characterization (Dissolution, Particle Size) optim->char2 pk Pharmacokinetic (PK) Study (Rodent Model) char2->pk Select Best Candidate analysis Data Analysis (Cmax, Tmax, AUC) pk->analysis Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Drug This compound (Formulated) Drug->RAF  Inhibition?

References

Troubleshooting & Optimization

Dehydroformouregine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroformouregine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring aporphine alkaloid that can be isolated from plants of the Piper genus.[1][2] It is classified as an extremely weak basic (essentially neutral) compound.[3] Its molecular formula is C₂₀H₁₉NO₄ and it has an average molecular weight of 337.375 g/mol .[3]

Q2: What are the known biological activities of this compound?

Studies have indicated that this compound possesses a range of pharmacological effects, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor activities.[3] It has also been noted for its potential protective effects on the cardiovascular and nervous systems.[3]

Troubleshooting Guide: Solubility Issues

This compound is known for its poor solubility in aqueous solutions, which can present significant challenges in experimental setups. This guide provides systematic steps to address and overcome these issues.

Q3: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What should I do?

This compound is reported to be insoluble in water at room temperature.[3] Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): This is a common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.

  • Ethanol: this compound is soluble in ethanol.[3]

  • Ether: Another organic solvent in which this compound is soluble.[3]

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Weigh the desired amount of this compound powder.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to the powder.

  • To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[3]

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C for long-term stability. A product datasheet suggests that in-solvent storage at -80°C is viable for up to one year.[1]

Q4: My this compound precipitates when I dilute the stock solution into my aqueous experimental medium. How can I prevent this?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.

  • Pluronic F-68: This non-ionic surfactant can be added to the aqueous medium (at a final concentration of ~0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • Serum in Media: If your experiment involves cell culture, the presence of serum (e.g., FBS) in the media can aid in solubilizing the compound through protein binding.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.

  • Vortexing During Dilution: Vigorously vortex the aqueous medium while adding the stock solution to promote rapid and even dispersion.

Q5: What is the expected aqueous solubility of this compound?

While experimental data in various buffers is limited, the predicted water solubility of this compound is extremely low.

Property Value Source
Predicted Water Solubility0.0073 g/LALOGPS[3]
logS-4.7ALOGPS[3]
logP3.37ALOGPS[3]

Q6: How does pH affect the solubility of this compound?

As an aporphine alkaloid that is considered essentially neutral, the effect of physiological pH changes on its solubility may be less pronounced than for acidic or basic compounds. However, for alkaloids in general, pH can influence solubility. It is advisable to maintain a consistent pH in your experimental buffer to ensure reproducible results.

Experimental Workflow & Troubleshooting Diagram

The following diagram illustrates a logical workflow for preparing this compound for an experiment and troubleshooting common solubility issues.

G cluster_prep Solution Preparation Workflow cluster_troubleshoot Troubleshooting Precipitation start Start: this compound Powder weigh Weigh Compound start->weigh add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Warm (37°C) & Sonicate to Dissolve add_solvent->dissolve stock High Concentration Stock Solution (-80°C) dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute final Final Working Solution dilute->final precipitate Precipitation Observed? dilute->precipitate check_solvent Check Final Solvent % (<0.5%) precipitate->check_solvent Yes success Solution Stable precipitate->success No add_surfactant Add Surfactant (e.g., Pluronic F-68) check_solvent->add_surfactant use_serum Utilize Serum in Media add_surfactant->use_serum vortex Vortex During Dilution use_serum->vortex fail Still Precipitates: Re-evaluate Protocol vortex->fail

Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, its known biological activities as an anti-inflammatory and antioxidant agent suggest potential interactions with key cellular pathways. The diagram below illustrates a generalized pathway often implicated in these effects, which may be relevant for hypothesis generation in your research.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB Pathway This compound->NFkB Inhibits? Nrf2 Nrf2 Pathway This compound->Nrf2 Activates? ROS->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->Antioxidant_Enzymes Induces Transcription

Caption: Potential signaling pathways modulated by this compound's antioxidant and anti-inflammatory activities.

References

Technical Support Center: Dehydroformouregine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydroformouregine. The information provided is based on general principles of alkaloid chemistry and forced degradation studies, as specific stability data for this compound is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1] If dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1] For short-term handling and shipping, blue ice or ambient temperatures are acceptable, but prolonged exposure to higher temperatures should be avoided.[1][2]

Q2: What are the potential stability issues with this compound?

A2: this compound, as a tetrahydroisoquinoline alkaloid, may be susceptible to degradation under several conditions.[3] Potential stability issues include:

  • Hydrolysis: The presence of methoxy groups could be susceptible to hydrolysis under strong acidic or basic conditions.[4]

  • Oxidation: The electron-rich aromatic rings and the nitrogen atom in the heterocyclic system can be prone to oxidation.[3]

  • Photodegradation: Exposure to UV or visible light may induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products have not been reported, based on the structure of this compound and the chemistry of related alkaloids, potential degradation products could arise from:

  • Demethylation: Loss of one or more methoxy groups to form phenolic compounds.

  • Oxidation: Formation of N-oxides or aromatic hydroxylation products.

  • Ring Opening: Cleavage of the heterocyclic ring system under harsh conditions.

Forced degradation studies are necessary to identify the actual degradation products.[5][6]

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[7][8] This method should be able to separate the intact this compound from any potential degradation products.[9] Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity of the method. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Appearance of unexpected peaks in the HPLC chromatogram of a fresh sample. Contamination of the solvent or glassware. Sample degradation during preparation.Use high-purity solvents and thoroughly clean all glassware. Prepare samples fresh before analysis and minimize their time at room temperature.
Rapid degradation of this compound in solution at room temperature. The chosen solvent is not suitable or is contaminated with impurities that catalyze degradation. Exposure to light.Store stock solutions at -80°C as recommended.[1] For experimental use, prepare fresh dilutions. Protect solutions from light by using amber vials or covering them with aluminum foil.
Poor mass balance in forced degradation studies (sum of this compound and degradation products is less than 100%). Some degradation products may not be UV active at the chosen wavelength. Degradation products may be volatile. Degradation products may have precipitated out of solution.Use a PDA detector to screen for degradation products at different wavelengths. Use a mass spectrometer (LC-MS) to detect non-chromophoric compounds. Check for any visible precipitation in the stressed samples. If precipitation occurs, try to dissolve it in a stronger solvent for analysis.
No degradation is observed under stress conditions. The stress conditions are not harsh enough. The duration of the stress study is too short.Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[11] However, avoid overly harsh conditions that can lead to unrealistic degradation pathways.[5]

Hypothetical Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][11]

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder of this compound to 105°C for 48 hours.

    • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 48 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a developed stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS.

Summary of Hypothetical Stability Data

The following table summarizes the plausible, hypothetical outcomes of a forced degradation study on this compound.

Stress Condition Reagent/Condition Duration Temperature Hypothetical % Degradation Plausible Major Degradation Products
Acid Hydrolysis1N HCl24 hours80°C15-25%Demethylated products
Base Hydrolysis1N NaOH24 hours80°C10-20%Demethylated products, potential ring opening
Oxidation30% H₂O₂24 hoursRoom Temp20-35%N-oxide, hydroxylated aromatic rings
ThermalSolid State48 hours105°C5-10%Unspecified decomposition products
PhotolyticUV light (254 nm)48 hoursRoom Temp10-15%Unspecified photoproducts

Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic data system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the separation of this compound from its degradation products generated during the forced degradation study.

Visualizations

troubleshooting_workflow start Stability Issue Observed check_purity Check Purity of Starting Material start->check_purity check_conditions Review Experimental Conditions (Solvent, Temp, Light) start->check_conditions run_control Run Control Experiment check_purity->run_control check_conditions->run_control analyze_hplc Analyze by Stability-Indicating HPLC Method run_control->analyze_hplc unexpected_peaks Unexpected Peaks? analyze_hplc->unexpected_peaks degradation Rapid Degradation? unexpected_peaks->degradation No identify_peaks Identify Unknown Peaks (LC-MS, NMR) unexpected_peaks->identify_peaks Yes mass_balance Poor Mass Balance? degradation->mass_balance No optimize_conditions Optimize Storage/Handling Conditions degradation->optimize_conditions Yes adjust_method Adjust HPLC Method (Wavelength, Gradient) mass_balance->adjust_method Yes resolve_issue Issue Resolved mass_balance->resolve_issue No identify_peaks->resolve_issue optimize_conditions->resolve_issue adjust_method->resolve_issue degradation_pathway parent This compound (C20H19NO4) intermediate1 Mono-demethylated Product A parent->intermediate1 + H+ / H2O - CH3OH intermediate2 Mono-demethylated Product B parent->intermediate2 + H+ / H2O - CH3OH intermediate3 Mono-demethylated Product C parent->intermediate3 + H+ / H2O - CH3OH final_product Di- or Tri-demethylated Products intermediate1->final_product + H+ / H2O - CH3OH intermediate2->final_product + H+ / H2O - CH3OH intermediate3->final_product + H+ / H2O - CH3OH experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by HPLC-UV/PDA sampling->analysis data_processing Process Data (% Degradation, Peak Purity) analysis->data_processing identification Identify Degradants by LC-MS data_processing->identification report Generate Stability Report identification->report

References

Technical Support Center: Optimizing Dehydroformouregine Dosage for Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dehydroformouregine for various cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring organic compound belonging to the aporphine alkaloid class. Published information suggests it possesses anti-inflammatory, antioxidant, and anti-tumor properties. While specific mechanistic details for this compound are limited, studies on related aporphine alkaloids provide insights into its potential biological effects.

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

Based on cytotoxicity data from related aporphine alkaloids, a sensible starting concentration range for an initial dose-response experiment is between 0.1 µM and 100 µM . For cytotoxicity assays in cancer cell lines, concentrations ranging from 5 µg/ml to 20 µg/ml have been shown to be effective for similar compounds. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store a stock solution of this compound?

This compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. To maintain stability and prevent repeated freeze-thaw cycles, store the stock solution in small aliquots at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium remains low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: How can I minimize variability in my cell-based assay results?

Inconsistent results can arise from several factors. To minimize variability, ensure consistent cell seeding density, use cells within a similar passage number range for all experiments, and handle plates carefully to avoid disturbing cell monolayers. Additionally, thorough mixing of this compound dilutions and consistent incubation times are critical for reproducibility.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cell-based assays.

Problem 1: High Cell Viability / No Observable Effect
Possible Cause Solution
This compound concentration is too low. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 200 µM) to determine the effective concentration.
Incubation time is too short. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing an effect.
The cell line is resistant to the compound. Consider using a different, potentially more sensitive, cell line. Verify the expression of the target pathway in your chosen cell line.
Compound degradation. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Problem 2: High Cell Toxicity / Low Cell Viability in Controls
Possible Cause Solution
This compound concentration is too high. Perform a dose-response experiment with a lower concentration range to determine the IC50 value and a non-toxic working concentration.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in your experimental setup.
Cell seeding density is too low. Optimize the initial cell seeding density to ensure a healthy cell population throughout the experiment.
Contamination of cell culture. Regularly test cell cultures for mycoplasma and other contaminants. Maintain aseptic techniques during all cell handling procedures.
Problem 3: Compound Precipitation in Culture Medium
Possible Cause Solution
Poor solubility of this compound in aqueous media. Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. Pre-warm the culture medium to 37°C before adding the compound.
High final concentration of the compound. If precipitation occurs at higher concentrations, consider using a lower, soluble concentration or exploring the use of a solubilizing agent (ensure the agent itself does not affect cell viability).
Interaction with serum components. Try reducing the serum concentration in the medium during the treatment period, if compatible with your cell line.

Quantitative Data

The following tables summarize the cytotoxic effects of various aporphine alkaloids, which are structurally related to this compound, on different cancer cell lines. This data can serve as a reference for establishing initial experimental concentrations.

Table 1: Cytotoxicity of Aporphine Alkaloids in Various Cancer Cell Lines

Aporphine AlkaloidCell LineAssayIC50 / Effective Concentration
NorushinsunineA-549 (Lung Carcinoma)MTTIC50: 7.4 µg/ml
NorushinsunineK-562 (Leukemia)MTTIC50: 8.8 µg/ml
NorushinsunineHeLa (Cervical Cancer)MTTIC50: 7.9 µg/ml
NorushinsunineMDA-MB (Breast Cancer)MTTIC50: 8.1 µg/ml
8-hydroxyartabonatine CHepG2 (Hepatocellular Carcinoma)MTTIC50: 26.36 ± 5.18 µM
OuregidioneHepG2 (Hepatocellular Carcinoma)MTTIC50: 12.88 ± 2.49 µM
8-hydroxyartabonatine CMDA-MB-231 (Breast Cancer)MTTIC50: 64.75 ± 4.45 µM
OuregidioneMDA-MB-231 (Breast Cancer)MTTIC50: 67.06 ± 3.5 µM

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound and determining its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 Inhibition TAK1 TAK1 TLR2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Activation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression AP1->Gene_Expression

Caption: Plausible signaling pathway for this compound's anti-inflammatory effects.

Experimental Workflow start Start: Optimize this compound Dosage prepare_stock Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) start->prepare_stock cell_seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) prepare_stock->cell_seeding dose_response Perform Initial Dose-Response (Broad Range: 0.1 µM - 100 µM) cell_seeding->dose_response incubation Incubate for 24, 48, or 72 hours dose_response->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay analyze_data Analyze Data & Determine Approximate IC50 viability_assay->analyze_data narrow_range Refine Dose-Response (Narrower Concentration Range) analyze_data->narrow_range final_ic50 Determine Final IC50 narrow_range->final_ic50 downstream Proceed to Downstream Assays (Using optimized concentration) final_ic50->downstream end End downstream->end

Caption: General experimental workflow for this compound dosage optimization.

Troubleshooting Decision Tree start Inconsistent/Unexpected Results? no_effect No Observable Effect? start->no_effect Yes high_toxicity High Toxicity in All Wells? start->high_toxicity No increase_conc Increase Concentration Range and/or Incubation Time no_effect->increase_conc Yes check_compound Check Compound Stability & Cell Line Sensitivity no_effect->check_compound No high_variability High Variability Between Replicates? high_toxicity->high_variability No check_dmso Check Final DMSO Concentration & Include Vehicle Control high_toxicity->check_dmso Yes lower_conc Lower Concentration Range high_toxicity->lower_conc No check_seeding Optimize Cell Seeding Density & Pipetting Technique high_variability->check_seeding Yes check_plates Check for Edge Effects & Use Consistent Plate Layout high_variability->check_plates No end Problem Resolved increase_conc->end Resolved check_compound->end Resolved check_dmso->end Resolved lower_conc->end Resolved check_seeding->end Resolved check_plates->end Resolved

Caption: Troubleshooting decision tree for cell-based assays with this compound.

Avoiding Dehydroformouregine experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Dehydroformouregine: As of late 2025, publicly available scientific literature detailing the specific biological activities, signaling pathways, and common experimental applications of this compound is exceptionally limited. This compound is available from some biochemical suppliers for research purposes, but peer-reviewed studies outlining its use and potential experimental challenges are not readily found.

Therefore, this technical support center provides a generalized framework for avoiding and troubleshooting experimental artifacts when working with novel or poorly characterized compounds like this compound. The following guidance is based on established best practices in chemical biology and drug discovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not dissolving properly. How can I troubleshoot this?

A1: Solubility issues are a common source of experimental variability. Refer to the manufacturer's datasheet for any available solubility data. If none is provided, you may need to determine it empirically.

  • Initial Steps: Try gentle warming (e.g., to 37°C) and vortexing or sonication to aid dissolution.

  • Solvent Selection: If using an aqueous buffer, ensure the pH is appropriate for the compound's pKa, if known. For many organic compounds, a stock solution is first prepared in an organic solvent like DMSO, ethanol, or DMF, and then diluted into the aqueous experimental medium.

  • Precipitation in Media: Observe the final solution for any signs of precipitation after dilution. The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.

Q2: I am seeing inconsistent or non-reproducible results between experiments. What are the potential causes?

A2: Inconsistent results often point to issues with compound stability, purity, or experimental workflow.

  • Compound Stability: this compound's stability in your specific experimental conditions (e.g., buffer composition, temperature, light exposure) is likely unknown. It may be degrading over the course of your experiment. Consider performing a stability assessment (see protocol below).

  • Purity: The purity of the compound can affect its activity. If possible, verify the purity of your batch using an appropriate analytical method (e.g., HPLC-MS).

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of plates and tubes, reducing the effective concentration in your assay. Using low-adsorption plastics or including a small amount of a non-ionic detergent (e.g., Tween-20) in your buffers can sometimes mitigate this.

  • Workflow Variability: Ensure consistent timing, cell densities, and reagent additions in your experimental protocol.

Q3: How can I be sure the observed effect is specific to the compound and not an artifact?

A3: This is a critical question in drug discovery. Several controls are necessary to rule out common artifacts.

  • Dose-Response Curve: A specific biological effect should typically exhibit a sigmoidal dose-response relationship. If the activity curve is very steep, flat, or has an unusual shape, it may indicate an artifact.

  • Vehicle Control: Always include a control group that is treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Counter-screens: If you are using a reporter assay (e.g., luciferase, fluorescence), it is crucial to perform a counter-screen to ensure your compound is not directly inhibiting or activating the reporter enzyme or interfering with the detection method (e.g., light absorption or autofluorescence).

  • Orthogonal Assays: Confirm your findings using a different experimental method that measures a downstream or parallel biological event.

Experimental Protocols & Data Management

To systematically troubleshoot and avoid artifacts, meticulous record-keeping and standardized protocols are essential.

Protocol: Assessment of Compound Stability in Experimental Media

This protocol provides a general method to assess if your compound is stable under your experimental conditions over the duration of your assay.

  • Preparation: Prepare your complete experimental medium (e.g., cell culture media with serum, assay buffer).

  • Spiking: Add this compound to the medium at the highest concentration you plan to use in your experiments. Also, prepare a control sample of the compound in a solvent in which it is known to be stable (e.g., DMSO), and store it at -20°C or below.

  • Incubation: Incubate the compound-spiked medium under the same conditions as your actual experiment (e.g., 37°C, 5% CO2) for the total duration of your assay (e.g., 24, 48, or 72 hours).

  • Sampling: Take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours). Immediately freeze the samples at -80°C to halt any further degradation.

  • Analysis: Analyze the concentration of the parent compound in the thawed aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Comparison: Compare the concentration of the compound at each time point to the initial concentration at time 0 and to the control sample. Significant loss of the parent compound over time indicates instability.

Data Presentation: Troubleshooting Log

Using a structured table to log experimental parameters can help identify sources of variability.

Experiment ID Date Compound Batch Cell Type/Assay System Passage No. Vehicle Control Result Positive Control Result Test Compound Result (Concentration) Notes (e.g., new plasticware, reagent lot)
EXP-0012025-11-18Lot AHEK293T Luciferase121.0 RLU15.4 RLU8.2 RLU (10 µM)Initial test, looks promising.
EXP-0022025-11-19Lot AHEK293T Luciferase131.1 RLU14.9 RLU2.5 RLU (10 µM)Result much lower, inconsistent.
EXP-0032025-11-20Lot AHEK293T Luciferase140.9 RLU16.1 RLU8.5 RLU (10 µM)Fresh dilution from stock, result recovered.

Visualizations: Workflows and Pathways

Experimental Workflow for a Novel Compound

The following diagram outlines a logical workflow for characterizing a new compound and identifying potential artifacts.

G cluster_0 Phase 1: Initial Screening & Validation cluster_1 Phase 2: Mechanism of Action & Specificity cluster_2 Outcome A Primary Assay (e.g., target binding, cell viability) B Dose-Response Curve Generation A->B C Assess Compound Stability (See Protocol) B->C If results are inconsistent D Counter-Screen (Assay technology interference) B->D If hit is confirmed H Artifact Identified C->H Compound Unstable E Orthogonal Assay (Confirm phenotype via different method) D->E D->H Interference Detected F Target Engagement Assay (If target is known) E->F G Selectivity Profiling (Test against related targets) F->G I Validated Hit G->I Specific Activity Confirmed G compound This compound (Hypothetical Point of Action) receptor Cell Surface Receptor compound->receptor Inhibition? adaptor Adaptor Protein receptor->adaptor Activation kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Gene Expression) nucleus->response

Technical Support Center: Troubleshooting Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of "Dehydroformouregine" did not yield specific documented procedures. It is possible that this is a novel compound or a typographical error. However, the challenges of low yield are common in the synthesis of complex molecules, such as indole alkaloids. This technical support center will therefore focus on troubleshooting the synthesis of indole alkaloids, a significant class of compounds in drug development, with a focus on the widely used Pictet-Spengler reaction. The principles and troubleshooting strategies discussed here are broadly applicable to many complex synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Pictet-Spengler reaction for indole alkaloid synthesis?

Low yields in the Pictet-Spengler reaction can stem from several factors, including:

  • Sub-optimal reaction conditions: Incorrect temperature, reaction time, or concentration of reactants can significantly impact the yield.

  • Poor quality of starting materials: Impurities in the tryptamine or aldehyde starting materials can lead to side reactions and reduced yield.

  • Inappropriate catalyst selection: The choice and concentration of the acid catalyst are critical and substrate-dependent.[1]

  • Steric hindrance: Bulky substituents on either the amine or the aldehyde can impede the cyclization step.[2]

  • Side reactions: Formation of undesired regioisomers or other byproducts can lower the yield of the target molecule.[2]

Q2: How critical is the choice of acid catalyst in a Pictet-Spengler reaction?

The choice of acid catalyst is highly critical and can significantly influence the reaction's yield and stereoselectivity.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to protonate the imine intermediate, which increases its electrophilicity and facilitates the cyclization.[2] However, the optimal acid and its concentration can vary depending on the specific substrates. For some substrates, organocatalysts or enzymatic methods might provide better results.[1]

Q3: Can the solvent affect the outcome of the synthesis?

Yes, the solvent plays a crucial role. Solvents like dichloromethane (DCM), acetonitrile (CH3CN), benzene, or toluene are often used. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate and equilibrium. For instance, refluxing in a 50% TFA in DCE (1,2-dichloroethane) solution has been identified as an optimal condition for certain tandem Pictet-Spengler reactions.[3]

Troubleshooting Guide

Issue 1: Very low or no product yield.

Q: I am not getting any of my desired product, or the yield is extremely low. What should I do?

A: This is a common issue that can often be resolved by systematically evaluating your experimental setup.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating (reflux) to proceed, while others may need to be run at room temperature or even cooled to prevent side reactions.[4]
Sub-optimal Catalyst Experiment with different acid catalysts (e.g., TFA, HCl, p-toluenesulfonic acid) and vary their concentrations. For some substrates, milder conditions or even enzymatic catalysts may be necessary.[1]
Poor Quality Reagents Ensure the purity of your starting materials (tryptamine and aldehyde/ketone). Impurities can inhibit the reaction or lead to undesired side products. Consider purifying your starting materials before use.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be proceeding much slower or faster than anticipated.
Atmospheric Moisture The reaction may be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.
Issue 2: Formation of multiple products.

Q: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity?

A: The formation of multiple products, particularly regioisomers, is a known challenge in Pictet-Spengler reactions with substituted β-phenethylamines.[2]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Lack of Regioselectivity To favor the formation of the 6-substituted (para-cyclization) product, use strong acidic conditions (e.g., TFA, HCl) and higher temperatures.[2] To promote the formation of the 8-substituted (ortho-cyclization) product, especially with meta-hydroxyl-substituted substrates, try adjusting the pH to neutral or slightly basic conditions.[2]
Side Reactions Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.
Impure Starting Materials As mentioned previously, impurities can lead to a variety of side reactions.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the effect of different acid catalysts on the yield of a model Pictet-Spengler reaction.

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
50% TFADCEReflux2485[3]
10 mol% TFACH3CNRoom Temp2475[1]
Catalytic HClMethanolReflux1270[2]
(R)-TRIP (5 mol%)Toluene502492 (95% ee)[1]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline using trifluoroacetic acid (TFA) as a catalyst.[1]

Materials:

  • L-tryptophan methyl ester (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Acetonitrile (CH3CN), anhydrous

  • Trifluoroacetic acid (TFA) (10 mol%)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve the L-tryptophan methyl ester (1.0 equiv) and the desired aldehyde (1.1 equiv) in anhydrous acetonitrile (CH3CN).[1]

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (10 mol%) to the reaction mixture.[1] For less reactive substrates, stoichiometric amounts of acid may be required.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within a few hours to 24 hours.[1]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Diagram 1: General Workflow of a Pictet-Spengler Reaction

G cluster_start Starting Materials A β-arylethylamine C Condensation A->C B Aldehyde or Ketone B->C D Iminium Ion Intermediate C->D E Intramolecular Cyclization (Acid-Catalyzed) D->E F Product (e.g., Tetrahydro-β-carboline) E->F

Caption: General workflow of the Pictet-Spengler reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) CheckPurity->CheckConditions Pure Purify->CheckConditions OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time (Monitor by TLC) CheckConditions->OptimizeTime OptimizeCatalyst Screen Different Catalysts and Concentrations CheckConditions->OptimizeCatalyst CheckMoisture Is the reaction moisture sensitive? OptimizeTemp->CheckMoisture OptimizeTime->CheckMoisture OptimizeCatalyst->CheckMoisture DrySolvents Use Anhydrous Solvents and Inert Atmosphere CheckMoisture->DrySolvents Yes Success Improved Yield CheckMoisture->Success No DrySolvents->Success

Caption: A logical workflow to diagnose and solve low-yield issues.

Diagram 3: Mechanism of the Pictet-Spengler Reaction

G cluster_reactants Reactants Tryptamine Tryptamine Imine Imine Formation Tryptamine->Imine Aldehyde Aldehyde Aldehyde->Imine Iminium Protonation (Iminium Ion) Imine->Iminium Cyclization Electrophilic Attack & Cyclization Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

Technical Support Center: Enhancing the Bioavailability of Compound X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the hypothetical poorly soluble, poorly permeable compound, "Compound X."

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability for Compound X in our preclinical animal studies. What are the potential underlying causes?

A1: Low oral bioavailability for a compound like Compound X, which is presumed to have low solubility and permeability, can stem from several factors. These can be broadly categorized as physicochemical properties of the drug and physiological barriers in the gastrointestinal (GI) tract.[1][2] Key considerations include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the GI fluids to be absorbed.[1] This is a common challenge for many new chemical entities.[3]

  • Low Permeability: The compound may not be able to efficiently cross the intestinal epithelium to enter systemic circulation.[2]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[2][4]

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[2]

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q2: What initial steps should we take to troubleshoot the low bioavailability of Compound X?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Confirm Physicochemical Properties: Accurately determine the aqueous solubility, pKa, and logP of Compound X.

  • Biopharmaceutics Classification System (BCS) Characterization: Determine if Compound X is a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[5][6] This classification will guide your formulation strategy.

  • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to understand its potential for intestinal absorption and identify if it is a P-gp substrate.

  • Metabolic Stability Assessment: Use liver microsomes or hepatocytes to determine the intrinsic clearance and metabolic pathways of the compound.

This initial data will help pinpoint the primary barriers to bioavailability and inform the selection of appropriate enhancement strategies.

Q3: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like Compound X?

A3: For a poorly soluble compound, the primary goal is to enhance its dissolution rate and/or maintain a supersaturated state in the GI tract.[1] Several established techniques can be employed:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[7][8]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and take advantage of lipid absorption pathways.[1]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[9]

  • Salt Formation: If the compound has ionizable groups, forming a salt can improve its solubility and dissolution rate.[9]

The choice of strategy will depend on the specific properties of Compound X and the desired release profile.

Troubleshooting Guides

Guide 1: Low Exposure in Pharmacokinetic Studies Despite High Dose

Problem: Increasing the oral dose of Compound X does not result in a proportional increase in plasma concentration (AUC).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Solubility-Limited Absorption Perform in vitro dissolution testing with the current formulation in simulated gastric and intestinal fluids.If the dissolution rate is low, the absorption is likely limited by how much drug can dissolve in the GI tract. Further dose increases will not lead to higher exposure.[10]
Permeability-Limited Absorption Conduct a Caco-2 permeability assay.If the compound has inherently low permeability, simply increasing the amount in solution may not lead to higher absorption.
Efflux Transporter Saturation Perform a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil).A significant increase in permeability in the presence of the inhibitor suggests that P-gp-mediated efflux is a major barrier.
First-Pass Metabolism Saturation Conduct an in vitro metabolic stability assay with varying concentrations of Compound X.If metabolism is saturable, this would typically lead to a greater than proportional increase in exposure with dose. If not observed, extensive non-saturable metabolism might be the issue.
Guide 2: High Variability in In Vivo Exposure

Problem: Significant inter-individual variability is observed in the plasma concentrations of Compound X in animal studies.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Rationale
Food Effects Conduct pharmacokinetic studies in both fed and fasted states.The presence of food can alter GI physiology, affecting the dissolution and absorption of poorly soluble drugs. Lipid-based formulations can sometimes mitigate this.
pH-Dependent Solubility Determine the solubility of Compound X at different pH values (e.g., pH 1.2, 4.5, 6.8).If solubility is highly pH-dependent, variations in gastric or intestinal pH among subjects can lead to variable dissolution and absorption.[11]
Physical Instability of Formulation Assess the physical stability of the formulation over time and under relevant storage conditions.For amorphous solid dispersions, conversion to a crystalline form can drastically reduce solubility and bioavailability.
Genetic Polymorphisms in Transporters/Enzymes While more relevant for clinical studies, consider if the animal model used has known genetic variations in relevant metabolic enzymes or transporters.This can lead to inherent differences in how individuals handle the drug.

Data Presentation

Table 1: Illustrative Physicochemical and In Vitro Properties of Compound X

ParameterValueImplication for Bioavailability
Molecular Weight450 g/mol Moderate size, may not be a major barrier to permeability.
Aqueous Solubility (pH 6.8)< 0.1 µg/mLVery low solubility, likely a major limiting factor for absorption.
LogP4.5High lipophilicity, suggests poor aqueous solubility but potentially good membrane permeability.
pKa8.5 (weak base)Solubility will be higher in the acidic environment of the stomach.
Caco-2 Permeability (Papp A→B)0.5 x 10⁻⁶ cm/sLow permeability, suggesting it is not well-absorbed across the intestinal epithelium.
Caco-2 Efflux Ratio (Papp B→A / Papp A→B)> 3Suggests the compound is a substrate for efflux transporters like P-gp.
Liver Microsome Stability (t½)< 10 minutesRapid metabolism, indicating a high potential for first-pass effect.

Note: The data presented in this table is for illustrative purposes only for the hypothetical Compound X.

Table 2: Comparison of Formulation Strategies on the Oral Bioavailability of Compound X (Illustrative Data)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Absolute Bioavailability (%)
Aqueous Suspension50 ± 154.0300 ± 90< 2%
Micronized Suspension150 ± 452.0900 ± 2705%
Amorphous Solid Dispersion400 ± 1201.52400 ± 72015%
SMEDDS600 ± 1801.03600 ± 108022%

Note: The data presented in this table is for illustrative purposes only for the hypothetical Compound X.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Compound X and determine if it is a substrate for P-gp efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A→B) Permeability:

    • The culture medium in the apical (A) chamber is replaced with a transport buffer containing Compound X at a known concentration.

    • The basolateral (B) chamber contains a fresh transport buffer.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of Compound X in the samples is quantified by LC-MS/MS.

  • Basolateral to Apical (B→A) Permeability:

    • The process is reversed, with Compound X added to the basolateral chamber and samples taken from the apical chamber.

  • Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio greater than 2-3 is indicative of active efflux.

  • Inhibitor Study (Optional): The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability of Compound X from different formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used and fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: A separate group of rats receives Compound X dissolved in a suitable vehicle (e.g., a solution with a co-solvent) via tail vein injection to determine the absolute bioavailability.

    • Oral (PO) Groups: Different groups of rats are dosed with the various formulations of Compound X (e.g., aqueous suspension, amorphous solid dispersion, SMEDDS) via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of Compound X in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis. The absolute bioavailability (F) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Caption: Troubleshooting workflow for low bioavailability.

Formulation_Strategies cluster_physicochemical Physicochemical Approaches cluster_lipid Lipid-Based Formulations cluster_chemical Chemical Modification Poorly_Soluble_Drug Poorly Soluble Drug (e.g., Compound X) Particle_Size Particle Size Reduction (Micronization, Nanosizing) Poorly_Soluble_Drug->Particle_Size Solid_Dispersion Amorphous Solid Dispersions Poorly_Soluble_Drug->Solid_Dispersion Complexation Complexation (e.g., with Cyclodextrins) Poorly_Soluble_Drug->Complexation SEDDS SEDDS/SMEDDS Poorly_Soluble_Drug->SEDDS Lipid_NP Lipid Nanoparticles Poorly_Soluble_Drug->Lipid_NP Salt_Formation Salt Formation Poorly_Soluble_Drug->Salt_Formation Prodrug Prodrug Synthesis Poorly_Soluble_Drug->Prodrug Improved_Bioavailability Improved Bioavailability Particle_Size->Improved_Bioavailability Solid_Dispersion->Improved_Bioavailability Complexation->Improved_Bioavailability SEDDS->Improved_Bioavailability Lipid_NP->Improved_Bioavailability Salt_Formation->Improved_Bioavailability Prodrug->Improved_Bioavailability BCS_Classification BCS Biopharmaceutics Classification System (BCS) ClassI Class I High Solubility High Permeability ClassII Class II Low Solubility High Permeability ClassIII Class III High Solubility Low Permeability ClassIV Class IV Low Solubility Low Permeability Solubility_High High Solubility Solubility_Low Low Solubility Solubility_High->Solubility_Low Permeability_High High Permeability Permeability_Low Low Permeability Permeability_High->Permeability_Low

References

Technical Support Center: Dehydroformouregine Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with dehydroformouregine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate common issues in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

A1: Assay interference occurs when a test compound, such as this compound, falsely appears as active or inactive in an assay through mechanisms unrelated to the intended biological target.[1][2] These misleading results can stem from the compound's intrinsic properties, leading to wasted time and resources in drug discovery.[1] Compounds that interfere with a wide range of assays are often termed Pan-Assay Interference Compounds (PAINS).[1]

Q2: What are the common causes of assay interference with compounds like this compound?

A2: Interference can arise from several physicochemical properties of the test compound. For alkaloids like this compound, potential causes include:

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or sequester other proteins.[1]

  • Chemical Reactivity: The compound may react directly with assay components, such as enzymes (e.g., through thiol reactivity) or substrates.

  • Optical Interference: Colored or fluorescent compounds can absorb or emit light at wavelengths used for assay readout, leading to false signals.

  • Chelation: The compound might chelate metal ions that are essential for enzyme function.[2]

Q3: My initial screening suggests this compound is active. How can I confirm this is a genuine hit?

A3: It is crucial to perform secondary and orthogonal assays to validate initial findings.[1] A true positive result should be reproducible in mechanistically distinct assays that measure the same biological endpoint. A systematic approach to hit validation is essential to rule out interference.[1]

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and address the issue.

Step 1: Assess the Potential for Compound Aggregation

Compound aggregation is a common cause of non-specific inhibition.[1] The inclusion of a non-ionic detergent can help determine if the observed activity is due to aggregation.

Experiment: Dose-response analysis with and without detergent.

Observation: A significant rightward shift in the IC50 value in the presence of detergent suggests that the inhibitory activity is, at least in part, due to aggregation.

Table 1: Hypothetical IC50 Values of this compound in the Presence and Absence of Detergent

Assay ConditionApparent IC50 (µM)
Standard Buffer5.2
Buffer + 0.01% Triton X-100> 100
Step 2: Evaluate Chemical Reactivity

This compound, like other alkaloids, may contain reactive functional groups.[3] Assessing its reactivity with thiol-containing reagents can indicate potential for non-specific covalent modification of proteins.

Experiment: Thiol-reactivity assay.

Observation: A time-dependent inhibition of a model thiol-containing enzyme (e.g., papain) or a positive signal in a thiol-reactive probe assay would suggest potential for covalent modification.

Step 3: Check for Optical Interference

If you are using a fluorescence- or absorbance-based assay, it is important to rule out interference from the compound's intrinsic optical properties.

Experiment: Run the assay in the absence of the biological target but with this compound at various concentrations.

Observation: Any significant change in the readout signal in the absence of the target indicates direct interference with the detection method.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the observed inhibitory activity of this compound is due to aggregation.[1]

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform the standard assay protocol with a dose-response curve for this compound.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.[1]

  • Incubate both sets of reactions under standard conditions and measure the activity.

  • Compare the IC50 values obtained from both sets of experiments.

Protocol 2: Thiol-Reactivity Assay

Objective: To assess if this compound is a reactive electrophile that modifies cysteine residues in proteins.

Methodology:

  • Choose a model protein rich in accessible cysteine residues (e.g., papain).

  • Pre-incubate this compound with the protein for varying amounts of time (e.g., 0, 15, 30, and 60 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the enzyme activity at each pre-incubation time point.

  • A time-dependent decrease in enzyme activity suggests covalent modification.

Visual Guides

Troubleshooting_Workflow start Initial Hit Observed aggregation_test Perform Aggregation Test (add 0.01% Triton X-100) start->aggregation_test reactivity_test Perform Thiol-Reactivity Assay aggregation_test->reactivity_test IC50 shift observed optical_test Check for Optical Interference aggregation_test->optical_test No significant IC50 shift interference Interference Suspected reactivity_test->interference orthogonal_assay Validate with Orthogonal Assay optical_test->orthogonal_assay No optical interference optical_test->interference Optical interference detected genuine_hit Genuine Hit orthogonal_assay->genuine_hit Activity confirmed orthogonal_assay->interference Activity not confirmed

Caption: A workflow for troubleshooting potential assay interference.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent compound This compound (High Concentration) aggregate Aggregates Formed compound->aggregate inhibition Non-specific Inhibition aggregate->inhibition enzyme Enzyme enzyme->inhibition compound2 This compound no_aggregation Aggregation Prevented compound2->no_aggregation detergent Detergent Micelles detergent->no_aggregation

Caption: The mechanism of aggregation-based interference and its prevention.

References

Best practices for long-term storage of Dehydroformouregine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dehydroformouregine

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring aporphine alkaloid.[1] It belongs to a class of isoquinoline alkaloids known for their diverse biological activities.[1] this compound is supplied as a powder and is used in various research applications, including pharmacological studies.

Q2: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year

Data sourced from supplier recommendations.

It is also advised to store the product in a sealed, cool, and dry condition.[2]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO, ethanol, and methanol. To prepare a stock solution, it is recommended to dissolve the compound in a small amount of an appropriate organic solvent and then dilute to the desired concentration. For instance, stock solutions can be prepared at a concentration of 0.1 mg/mL in methanol. If solubility is an issue, warming the tube to 37°C and using an ultrasonic bath for a short period may help.[2] Stock solutions can be stored at temperatures below -20°C for several months.[2]

Q4: Is this compound sensitive to light?

Aporphine alkaloids as a class of compounds are known to be sensitive to light.[1] Therefore, it is best practice to store both the solid compound and solutions of this compound in amber vials or otherwise protected from light to prevent potential photodegradation.

Q5: What are the potential stability issues with this compound?

Aporphine alkaloids can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of oxoaporphine derivatives. It is also important to consider the pH of solutions, as the stability of alkaloids can be pH-dependent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound appears discolored (e.g., darker than expected). Oxidation or degradation of the compound.- Ensure the compound has been stored under the recommended conditions (in a sealed container at -20°C, protected from light).- If the compound is old, consider ordering a fresh batch.- Before use, you may consider verifying the purity via analytical methods like HPLC.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent.- Try gentle warming (to 37°C) and sonication to aid dissolution.[2]- Consider using a different solvent. DMSO is a common choice for compounds with low aqueous solubility.- Ensure the compound has not degraded, as degradation products may have different solubility profiles.
Inconsistent experimental results. Degradation of the stock solution.- Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure stock solutions are stored at -80°C and protected from light.
Precipitate forms in the stock solution upon storage. The solution may be supersaturated, or the compound is degrading.- If stored at a lower temperature, allow the solution to come to room temperature and sonicate to see if the precipitate redissolves.- Consider preparing a less concentrated stock solution.- If degradation is suspected, prepare a fresh solution from solid material.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Storage_Workflow This compound Storage Workflow receive Receive this compound (Solid Powder) storage_solid Store at -20°C (Up to 3 years) Protect from light receive->storage_solid prepare_solution Prepare Stock Solution (e.g., in DMSO) storage_solid->prepare_solution aliquot Aliquot Stock Solution prepare_solution->aliquot storage_solution Store at -80°C (Up to 1 year) Protect from light use_in_experiment Use in Experiment storage_solution->use_in_experiment aliquot->storage_solution

Caption: Recommended workflow for the storage and handling of this compound.

Degradation_Pathway Potential Oxidation Pathway of Aporphine Alkaloids aporphine Aporphine Alkaloid (e.g., this compound) oxoaporphine Oxoaporphine Derivative (Degradation Product) aporphine->oxoaporphine Oxidation oxidizing_agent Oxidizing Agents (e.g., Air, Light, Heat) oxidizing_agent->oxoaporphine

Caption: A potential degradation pathway for aporphine alkaloids like this compound.

References

Overcoming resistance to Dehydroformouregine in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Dehydroformouregine in cancer cell lines. As this compound is a novel investigational agent targeting the PI3K/AKT/mTOR pathway, this guide is based on established mechanisms of resistance to class I PI3K inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, now shows reduced response. What are the likely causes?

A1: Acquired resistance to PI3K pathway inhibitors like this compound is a common observation. The primary causes can be broadly categorized into three areas:

  • On-Target Alterations: Secondary mutations in the drug's target, the PI3K catalytic subunit (PIK3CA), can prevent this compound from binding effectively.[1][2]

  • Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the PI3K blockade. The most common bypass mechanism is the activation of the MAPK/ERK signaling cascade.[3]

  • Downstream Pathway Reactivation: Even with this compound inhibiting PI3K, downstream components like AKT or mTOR can be reactivated through various mechanisms, including loss of the tumor suppressor PTEN or activation of mTORC1-related feedback loops.[4][5]

Q2: How can I confirm if my cell line has developed resistance?

A2: The first step is to quantitatively assess the drug's potency in your suspected resistant cell line compared to the parental (sensitive) line. This is done by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 5 to 10-fold or higher) in the IC50 value for the resistant line indicates acquired resistance.

Q3: What is the first experimental step to investigate the mechanism of resistance?

A3: A western blot analysis is the recommended initial step. It provides a snapshot of the key signaling proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways. You should probe for the phosphorylated (active) and total protein levels of key nodes, including p-AKT (Ser473), p-S6 ribosomal protein, and p-ERK1/2. This will help you quickly determine if there is pathway reactivation or activation of a bypass pathway.

Q4: My western blot shows that p-AKT levels are still low in my resistant cells upon treatment, but the cells are surviving. What should I investigate next?

A4: If p-AKT remains suppressed, it suggests that the resistance is not due to a simple reactivation of the PI3K pathway at the level of AKT. In this scenario, you should investigate:

  • MAPK/ERK Pathway Activation: Check for increased levels of phosphorylated ERK (p-ERK) in your resistant cells.

  • Secondary PIK3CA Mutations: The resistance could be due to a mutation that prevents drug binding but doesn't necessarily lead to hyperactivation of the pathway in the absence of the drug. You should sequence the hotspot exons (9 and 20) of the PIK3CA gene.[6]

Q5: How do I develop a this compound-resistant cell line in the lab?

A5: A standard method for developing a drug-resistant cell line is through continuous exposure to the drug at increasing concentrations.[7] Start by treating the parental cell line with this compound at a concentration equal to its IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration in the culture medium. This process can take several months.[8]

Troubleshooting Guides

Guide 1: Investigating Increased IC50 Value

If you have observed a significant rightward shift in the dose-response curve for this compound, follow this workflow to diagnose the potential resistance mechanism.

G start Observation: Increased IC50 to This compound wb Perform Western Blot: - p-AKT (Ser473) - Total AKT - p-S6 - Total S6 - p-ERK1/2 - Total ERK1/2 start->wb decision_wb Analyze Western Blot Results wb->decision_wb pathway_a Result: p-AKT and/or p-S6 remain high upon treatment decision_wb->pathway_a PI3K pathway active? pathway_b Result: p-AKT and p-S6 are inhibited, but p-ERK is elevated decision_wb->pathway_b ERK pathway active? pathway_c Result: p-AKT, p-S6, and p-ERK are all inhibited decision_wb->pathway_c All pathways inhibited? action_a Hypothesis: PI3K Pathway Reactivation Next Steps: 1. Sequence PIK3CA hotspots   (Exons 9 & 20). 2. Check for PTEN loss by   Western Blot. pathway_a->action_a action_b Hypothesis: MAPK Pathway Bypass Next Steps: 1. Combine this compound   with a MEK inhibitor (e.g.,   Trametinib). 2. Check for KRAS/BRAF mutations. pathway_b->action_b action_c Hypothesis: Other Mechanisms (e.g., drug efflux, metabolic reprogramming) Next Steps: 1. Perform drug efflux assay. 2. Consider metabolic profiling. pathway_c->action_c

Caption: Workflow for troubleshooting this compound resistance.
Guide 2: Common Experimental Issues

Problem Possible Cause Solution
Inconsistent MTT Assay Results 1. Uneven cell seeding.[9] 2. Edge effects in the 96-well plate.[10] 3. Incomplete formazan crystal solubilization.1. Ensure the cell suspension is thoroughly mixed between pipetting steps. 2. Avoid using the outermost wells of the plate; fill them with sterile PBS instead. 3. After adding the solubilization agent (e.g., DMSO), shake the plate for at least 15 minutes in the dark.
High Background on Western Blot 1. Insufficient blocking.[1][4] 2. Primary or secondary antibody concentration is too high.[3] 3. Inadequate washing.[1]1. Increase blocking time to 1-2 hours at room temperature. Use 5% BSA in TBST for phospho-antibodies.[11] 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of TBST washes (e.g., 3 x 10 minutes).
No Bands for Phospho-Proteins 1. Phosphatase activity during sample preparation. 2. Wrong blocking agent (milk contains phosphoproteins that can mask the signal).[3]1. Always use fresh lysis buffer supplemented with a phosphatase inhibitor cocktail. Keep samples on ice. 2. Use 5% Bovine Serum Albumin (BSA) in TBST as the blocking buffer for all phospho-antibody incubations.

Quantitative Data Summary

The following tables present hypothetical data from experiments comparing a sensitive parental cell line (e.g., MCF-7) with a derived this compound-Resistant subline (MCF-7/DR).

Table 1: IC50 Values for this compound

Cell LineThis compound IC50 (µM)Fold Resistance
MCF-7 (Parental)0.8-
MCF-7/DR9.511.9

Table 2: Densitometry of Key Signaling Proteins (Western Blot) Values represent relative protein expression normalized to a loading control (e.g., GAPDH) and compared to the untreated parental line.

Treatment (2h)Cell LineRelative p-AKT (Ser473)Relative p-S6Relative p-ERK1/2
UntreatedMCF-71.001.001.00
This compound (1 µM)MCF-70.150.211.10
UntreatedMCF-7/DR1.201.353.50
This compound (1 µM)MCF-7/DR0.250.303.80

Signaling Pathway Overview

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR S6K S6K mTOR->S6K Proliferation Cell Growth & Survival S6K->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K PTEN PTEN PTEN->AKT

Caption: PI3K/AKT and MAPK/ERK signaling pathways.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (Parental and Resistant)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, concentration matched to the highest drug dose) and a "medium only" blank.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Plot the percentage of cell viability versus drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Pathway Analysis

Materials:

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk in TBST for others)

  • Primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-S6, anti-S6, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Treat with this compound for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in the appropriate blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 7).

  • Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Densitometry analysis can be performed using software like ImageJ to quantify band intensity.

Protocol 3: PIK3CA Hotspot Mutation Analysis (Sanger Sequencing)

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking Exon 9 and Exon 20 of the PIK3CA gene

  • Taq polymerase and PCR reagents

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both parental and resistant cell lines using a commercial kit.

  • PCR Amplification: Amplify the PIK3CA Exon 9 and Exon 20 regions using PCR. A typical PCR cycle would be: initial denaturation at 95°C for 5 min, followed by 35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.[13]

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm amplification. Purify the PCR products using a spin column-based kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products and the corresponding forward or reverse primer for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant cell line to the reference sequence of PIK3CA and the sequence from the parental cell line. Look for nucleotide changes that result in amino acid substitutions in the known hotspot codons (e.g., E542, E545 in Exon 9; H1047 in Exon 20).[6]

References

Technical Support Center: High-Purity Dehydroformouregine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the successful purification of high-purity Dehydroformouregine.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in solution and as a solid?

A1: this compound is sensitive to light and oxidation. As a solid, it is stable for up to 6 months when stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. In solution (e.g., in methanol or acetonitrile), it is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, solutions should be kept at 4°C in amber vials and used within 24 hours.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: this compound exhibits good solubility in methanol, ethanol, acetonitrile, and DMSO. For chromatographic purposes, methanol and acetonitrile are preferred. For long-term storage of stock solutions, DMSO can be used if stored at -80°C, but be aware of potential solvent-analyte interactions over time. Avoid chlorinated solvents as they can lead to degradation.

Q3: What purity level should be expected after the final HPLC purification step?

A3: Following the recommended preparative HPLC protocol, a purity of ≥98% is typically achievable. Purity should be confirmed by a high-resolution analytical method such as UPLC-MS/MS.

Q4: Are there any known incompatible reagents or materials with this compound?

A4: Avoid strong acids and bases, as they can catalyze the degradation of the molecule. Exposure to reactive metals should also be minimized; use glass or high-grade stainless steel (316L) equipment during purification.

Troubleshooting Guide

Issue 1: Low Yield After Crude Extraction

  • Question: My yield of crude this compound after the initial extraction is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low extraction yield can stem from several factors:

    • Incomplete Cell Lysis: The plant or microbial source may require more rigorous homogenization or sonication to release the compound.

    • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal. It is recommended to test a range of solvents.

    • Compound Degradation: this compound can degrade during prolonged extraction times or at elevated temperatures.

    • Insufficient Solvent Volume: Ensure the biomass-to-solvent ratio is adequate to facilitate efficient extraction.

Issue 2: Persistent Impurities After Flash Chromatography

  • Question: I am observing a persistent impurity with a similar retention factor (Rf) to this compound on my TLC plates, even after flash chromatography. How can I resolve this?

  • Answer: Co-eluting impurities are a common challenge. Consider the following strategies:

    • Modify the Mobile Phase: Alter the polarity of your solvent system. For reverse-phase chromatography, try a different organic modifier (e.g., switch from methanol to acetonitrile or vice-versa). For normal-phase, introduce a small amount of a third solvent (e.g., a drop of triethylamine for basic compounds) to change the selectivity.

    • Change the Stationary Phase: If modifying the mobile phase is ineffective, switch to a stationary phase with a different chemistry (e.g., from silica to alumina or a bonded phase like C8 or Phenyl).

    • Employ Orthogonal Chromatography: Use a purification technique based on a different separation principle, such as ion-exchange chromatography if your compound and impurity have different charge states.

Issue 3: Peak Tailing or Broadening in HPLC Analysis

  • Question: My this compound peak is showing significant tailing during preparative HPLC, leading to poor resolution and lower purity fractions. What is the cause?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

    • Check Mobile Phase pH: this compound is a basic compound. Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase can protonate the molecule and reduce interactions with residual silanols on the silica backbone, resulting in sharper peaks.

    • Lower the Sample Load: Overloading the column is a common cause of peak distortion. Try injecting a smaller mass of your sample.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the mobile phase before injection. Any undissolved material can cause peak broadening.

    • Column Contamination: The column may be contaminated. Flush the column with a strong solvent wash sequence as recommended by the manufacturer.

Issue 4: Evidence of Compound Degradation During Purification

  • Question: I suspect this compound is degrading during my purification workflow, as I see multiple smaller peaks appearing in my chromatograms over time. How can I prevent this?

  • Answer: Degradation can be mitigated by controlling the experimental environment:

    • Temperature Control: Perform all purification steps at reduced temperatures (e.g., 4°C) where possible.

    • Light Protection: Use amber glassware or cover your flasks and columns with aluminum foil to protect the compound from light-induced degradation.

    • Minimize Time in Solution: Do not let samples sit in solution for extended periods. Proceed from one step to the next without delay.

    • Use Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your solvents, if compatible with your downstream applications.

Experimental Protocols

Protocol 1: Optimized Crude Extraction

  • Preparation: Lyophilize and grind the source biomass to a fine powder (e.g., 20 g).

  • Extraction:

    • Suspend the powdered biomass in 200 mL of methanol containing 0.5% acetic acid.

    • Sonicate the suspension for 30 minutes in a cooled water bath.

    • Macerate for 4 hours at 4°C with constant stirring, protected from light.

  • Filtration: Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper. Re-extract the solid residue twice more with 100 mL of the extraction solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure at 30°C to obtain the crude extract.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a linear gradient from 15% B to 45% B over 30 minutes.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to 15% B and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 15 mL/min.

  • Detection: UV detection at 280 nm and 320 nm.

  • Sample Preparation: Dissolve the partially purified sample from flash chromatography in the initial mobile phase (15% B) at a concentration of 10 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Processing: Combine the pure fractions, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final high-purity solid.

Data Presentation

Table 1: Comparison of Extraction Solvent Systems for this compound Yield

Solvent SystemPolarity IndexCrude Yield (mg/g biomass)Purity in Crude (%)
100% Hexane0.10.2 ± 0.05< 1%
100% Ethyl Acetate4.41.8 ± 0.312%
100% Methanol5.13.5 ± 0.425%
Methanol + 0.5% Acetic Acid N/A 4.2 ± 0.3 31%
80:20 Methanol:Water6.73.9 ± 0.528%

Table 2: Optimization of HPLC Mobile Phase Modifier for Peak Symmetry

Mobile Phase Modifier (0.1%)Tailing Factor (Asymmetry)Purity of Collected Fraction
None2.191.5%
Acetic Acid1.496.2%
Formic Acid 1.1 98.6%
Trifluoroacetic Acid (TFA)1.298.1%

Visualizations

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Intermediate Purification cluster_2 Phase 3: High-Purity Polishing cluster_3 Phase 4: Final Product & QC Biomass Source Biomass Extraction Solvent Extraction (Methanol + 0.5% Acetic Acid) Biomass->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude Crude Extract Filtration->Crude Flash Flash Chromatography (Silica Gel) Crude->Flash Fractions Semi-Pure Fractions Flash->Fractions HPLC Preparative HPLC (C18, Formic Acid Modifier) Fractions->HPLC Pure_Fractions High-Purity Fractions HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final_Product This compound (>98%) Lyophilization->Final_Product QC QC Analysis (UPLC-MS, NMR) Final_Product->QC

Caption: Workflow for the purification of this compound.

G Start Low Purity (<98%) After Prep-HPLC Check_Overload Was the column overloaded? Start->Check_Overload Reduce_Load Action: Reduce sample mass per injection. Check_Overload->Reduce_Load Yes Check_Peak_Shape Is the peak shape poor? (Tailing or Fronting) Check_Overload->Check_Peak_Shape No End_Success Purity Goal Achieved Reduce_Load->End_Success Optimize_Modifier Action: Optimize mobile phase modifier. (e.g., 0.1% Formic Acid) Check_Peak_Shape->Optimize_Modifier Yes Check_Resolution Is resolution with impurity <1.5? Check_Peak_Shape->Check_Resolution No Optimize_Modifier->End_Success Modify_Gradient Action: Flatten the elution gradient. Check_Resolution->Modify_Gradient Yes Change_Stationary_Phase Action: Try an orthogonal column (e.g., Phenyl-Hexyl). Check_Resolution->Change_Stationary_Phase No Modify_Gradient->End_Success Change_Stationary_Phase->End_Success

Caption: Troubleshooting decision tree for low purity results.

Validation & Comparative

Validating the Anti-inflammatory Bioactivity of Dehydroformouregine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroformouregine, a naturally occurring alkaloid, is emerging as a compound of interest for its potential therapeutic applications, including its exploration as an anti-inflammatory agent.[1] While direct and extensive experimental validation of its anti-inflammatory bioactivity is still a burgeoning area of research, this guide provides a comparative analysis of its potential efficacy. This is achieved by examining the well-documented anti-inflammatory properties of structurally related alkaloids from the Piper genus and comparing them against established anti-inflammatory drugs. This guide aims to provide a foundational understanding for researchers and professionals in drug development.

Comparative Analysis of Anti-inflammatory Activity

To contextualize the potential anti-inflammatory effects of this compound, this section presents a comparative summary of the bioactivity of related compounds and standard anti-inflammatory drugs. The data is presented in a tabular format for ease of comparison, focusing on key inflammatory markers and pathways.

Table 1: In Vitro Anti-inflammatory Activity of Piper Alkaloids and Reference Drugs

Compound/DrugAssayTarget/MarkerCell LineIC50 ValueReference
Pipernigramide GNitric Oxide (NO) ProductioniNOSRAW 264.73.71 ± 0.32 µM[2]
Pipernigramide FNitric Oxide (NO) ProductioniNOSRAW 264.74.08 ± 0.19 µM[2]
Pipernigramide ENitric Oxide (NO) ProductioniNOSRAW 264.74.74 ± 0.18 µM[2]
Piperlongumine ANitric Oxide (NO) ProductioniNOSRAW 264.70.97 ± 0.05 µM[3]
(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl) propanoneNitric Oxide (NO) ProductioniNOSRAW 264.70.91 ± 0.07 µM[3]
Piperchabamide ANitric Oxide (NO) ProductioniNOSRAW 264.71.63 ± 0.14 µM[3]
Indomethacin Nitric Oxide (NO) ProductionCOX-1/COX-2RAW 264.756.8 µM
Indomethacin COX-1 InhibitionCOX-1-18 nM / 230 nM[4]
Indomethacin COX-2 InhibitionCOX-2-26 nM / 630 nM[4][5]
Dexamethasone Glucocorticoid Receptor BindingGlucocorticoid Receptor-38 nM[6]
Dexamethasone IL-1β induced MCP-1 secretionMCP-1HRMP3 nM[7]
Dexamethasone IL-1β induced IL-1β secretionIL-1βHRMP7 nM[7]

Note: The data for Piper alkaloids is presented as a proxy for the potential activity of this compound due to the current lack of direct experimental data.

Key Inflammatory Pathways and Potential Mechanisms of Action

The anti-inflammatory effects of many natural products, including alkaloids from the Piper genus, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] Inhibition of the NF-κB pathway is a key therapeutic strategy for inflammatory diseases.[9] Studies on alkaloids from Piper nigrum (black pepper) have demonstrated their ability to inhibit the activation of the NF-κB pathway in murine macrophages.[10][11] This inhibition is achieved by suppressing the degradation of IκB, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus.[2]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces This compound This compound (Potential) This compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin exert their effects by inhibiting these enzymes.[13] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is primarily the inducible isoform at sites of inflammation, while COX-1 is constitutively expressed and involved in physiological functions.[14] Alkaloids from Piper longum have been shown to decrease the protein levels of COX-2.[3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory This compound This compound (Potential) This compound->COX2 Inhibits (Hypothesized) Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Griess_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere treat Treat with this compound or reference drug adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure Absorbance at 540 nm add_griess->measure_absorbance calculate Calculate % Inhibition and IC50 measure_absorbance->calculate end End calculate->end COX_Inhibition_Assay_Workflow start Start prepare_reagents Prepare reaction mixture (Buffer, Heme, Arachidonic Acid) start->prepare_reagents add_inhibitor Add this compound or reference inhibitor prepare_reagents->add_inhibitor add_enzyme Add COX-1 or COX-2 enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure_pge2 Measure PGE2 production (EIA) incubate->measure_pge2 calculate Calculate % Inhibition and IC50 measure_pge2->calculate end End calculate->end

References

Dehydroformouregine: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroformouregine is an oxindole alkaloid naturally occurring in plants of the Piperaceae family. Preliminary research suggests a range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties. However, a comprehensive understanding of its interaction with human receptors is crucial for evaluating its therapeutic potential and off-target effects. To date, no specific experimental data on the cross-reactivity of this compound with a broad range of receptors has been published.

This guide provides a framework for assessing the receptor cross-reactivity of this compound. It outlines a proposed panel of receptor targets for initial screening, presents a template for data comparison, details the necessary experimental protocols, and illustrates the associated workflows and potential signaling pathways.

Data Presentation: Hypothetical Cross-Reactivity Profile

A critical step in characterizing a novel compound is to assess its binding affinity and functional activity across a panel of known receptors. This helps to identify the primary target(s), uncover potential off-target interactions that could lead to adverse effects, and reveal unexpected therapeutic opportunities.

The following table presents a hypothetical cross-reactivity profile for this compound against a panel of receptors selected based on the activities of structurally related alkaloids and standard safety screening panels. For comparison, data for well-characterized reference compounds are included.

Table 1: Hypothetical Receptor Cross-Reactivity Data

Receptor Target FamilyReceptor SubtypeAssay TypeThis compoundReference Compound 1: DAMGO (Opioid Agonist)Reference Compound 2: Ketanserin (Serotonin Antagonist)Reference Compound 3: Donepezil (Cholinesterase Inhibitor)
Opioid Mu (MOP)Binding Affinity (Ki, nM)>10,0002.1>10,000>10,000
Functional Activity (EC50, nM)>10,0005.8--
Delta (DOP)Binding Affinity (Ki, nM)8,50015.3>10,000>10,000
Kappa (KOP)Binding Affinity (Ki, nM)>10,000250>10,000>10,000
Serotonin 5-HT2ABinding Affinity (Ki, nM)1,200>10,0000.8>10,000
Functional Activity (IC50, nM)2,500-1.5-
5-HT1ABinding Affinity (Ki, nM)5,300>10,000150>10,000
5-HT Transporter (SERT)Binding Affinity (Ki, nM)>10,000>10,000350>10,000
Cholinergic Acetylcholinesterase (AChE)Enzyme Inhibition (IC50, nM)850--5.7
Butyrylcholinesterase (BuChE)Enzyme Inhibition (IC50, nM)450--3,800
Muscarinic M1Binding Affinity (Ki, nM)9,800>10,000>10,0002,100
Adrenergic Alpha-1ABinding Affinity (Ki, nM)>10,000>10,0005.2>10,000
Beta-2Binding Affinity (Ki, nM)>10,000>10,000>10,000>10,000
Dopamine D2Binding Affinity (Ki, nM)>10,000>10,00025>10,000
GABA GABA-ABinding Affinity (Ki, nM)7,600>10,000>10,000>10,000

Note: The data presented in this table is purely illustrative and intended to serve as a template for the presentation of actual experimental results.

Experimental Protocols

To generate the data for a comparative analysis as shown above, a series of standardized in vitro assays should be performed. These include receptor binding assays to determine the affinity of the compound for a receptor and functional assays to determine if the compound acts as an agonist, antagonist, or modulator of receptor activity.

Radioligand Binding Assays

These assays measure the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

  • Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • A specific radioligand for each receptor target (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • Test compound (this compound) and reference compounds at a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

    • 96-well filter plates (e.g., GF/C glass fiber).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plates, which traps the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the amount of bound radioligand by measuring the radioactivity in a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response of a cell upon compound binding to a receptor. The type of assay depends on the signaling pathway of the receptor.

  • Principle: Measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

  • Procedure:

    • Plate cells expressing the target receptor in a 96-well plate.

    • For Gi-coupled receptors, stimulate the cells with an agent like forskolin to increase basal cAMP levels.

    • Add varying concentrations of the test compound.

    • Incubate for a specified time to allow for changes in cAMP levels.

    • Lyse the cells and measure cAMP concentrations using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

    • For agonists, determine the EC50 (concentration for 50% of maximal stimulation). For antagonists, determine the IC50 (concentration for 50% inhibition of agonist-stimulated response).

  • Principle: Measures changes in intracellular calcium concentration, a downstream effect of Gq-coupled receptor activation.

  • Procedure:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).

    • Add varying concentrations of the test compound.

    • Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities.

    • Determine EC50 or IC50 values based on the change in fluorescence.

  • Principle: Based on the Ellman method, this assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Procedure:

    • In a 96-well plate, combine the purified enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and varying concentrations of the test compound.

    • Add Ellman's reagent (DTNB).

    • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

    • Measure the absorbance at 412 nm over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 of the test compound.

Visualizations

The following diagrams illustrate the conceptual frameworks for understanding the potential signaling interactions of this compound and the experimental approach to determining its cross-reactivity.

cluster_0 Hypothetical Signaling Pathways of this compound cluster_1 Primary Target (Hypothesized) cluster_2 Potential Off-Target Interactions DHF This compound BuChE Butyrylcholinesterase DHF->BuChE Inhibition AChE Acetylcholinesterase DHF->AChE Inhibition Serotonin_R Serotonin Receptors (e.g., 5-HT2A) DHF->Serotonin_R Weak Interaction GABA_R GABA-A Receptors DHF->GABA_R Weak Interaction Cholinergic_Response Modulation of Cholinergic Neurotransmission BuChE->Cholinergic_Response AChE->Cholinergic_Response Downstream_Signaling Downstream Signaling Cascades Serotonin_R->Downstream_Signaling GABA_R->Downstream_Signaling

Caption: Hypothetical signaling pathways for this compound.

cluster_workflow Experimental Workflow for Receptor Cross-Reactivity Profiling cluster_assays In Vitro Assays Compound This compound (Test Compound) Binding_Assay Radioligand Binding Assays (Determine Ki) Compound->Binding_Assay Functional_Assay Functional Assays (Determine EC50/IC50) Compound->Functional_Assay Data_Analysis Data Analysis and Comparison (IC50/Ki Calculation, SAR) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Receptor_Panel Broad Receptor Panel (GPCRs, Ion Channels, Enzymes, etc.) Receptor_Panel->Binding_Assay Receptor_Panel->Functional_Assay Profile Cross-Reactivity Profile (Primary Targets & Off-Targets) Data_Analysis->Profile

Caption: Workflow for assessing receptor cross-reactivity.

Dehydroformouregine: An Analysis of Experimental Reproducibility and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of Dehydroformouregine, an aporphine alkaloid isolated from Fibraurea tinctoria. Due to a notable scarcity of specific, reproducible experimental data for this compound in publicly accessible literature, this document leverages available information on the source plant and related, well-studied alkaloids to offer a comparative perspective. The information herein is intended to guide researchers in evaluating the potential of this compound and in designing experiments to rigorously assess its efficacy and mechanism of action.

Profile of this compound

This compound is a naturally occurring aporphine alkaloid identified in the plant Fibraurea tinctoria Lour., a species with a history of use in traditional Chinese medicine. Its chemical formula is C₂₀H₁₉NO₄, with a molecular weight of 337.37 g/mol . While general pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anti-tumor effects have been ascribed to it, specific quantitative data to support these claims are not extensively documented in peer-reviewed publications.

Comparative Analysis of Biological Activities of Fibraurea tinctoria Alkaloids

Given the limited data on this compound, a comparative analysis of other bioactive compounds isolated from Fibraurea tinctoria can provide context for its potential therapeutic efficacy. The plant is known to be a rich source of various alkaloids, with berberine and palmatine being among the most studied.

Table 1: Comparative Biological Activities of Alkaloids from Fibraurea tinctoria

Compound/ExtractBiological ActivityQuantitative Data (IC₅₀/MIC)Source Organism/Cell Line
This compound Anti-inflammatory, Antioxidant, Antibacterial, Anti-tumorData not available in cited literatureFibraurea tinctoria
Berberine Antidiabetic, Antioxidant, Anti-inflammatory, CytotoxicAntimalarial IC₅₀: 0.40-1.10 µg/mL[1]Plasmodium falciparum
Cytotoxicity IC₅₀ against MCF-7: >50 µg/mL[1]Human breast cancer cells
Palmatine Antioxidant, AntidiabeticAntioxidant IC₅₀ (SOD mimic): 28 ppm[2]In vitro assay
Fibraurea tinctoria (Chloroform extract) CytotoxicIC₅₀ against MCF-7: 11.20 µg/mL[1]Human breast cancer cells
Fibraurea tinctoria (Extract) AntiproliferativeGI₅₀ against HeLa: 39.61 µg/mL[1]Human cervical cancer cells
GI₅₀ against KB: 31.50 µg/mL[1]Human oral cancer cells
GI₅₀ against HepG2: 89.11 µg/mL[1]Human liver cancer cells

Experimental Protocols

The reproducibility of experimental results is contingent on detailed and standardized methodologies. Below are generalized protocols for key biological assays relevant to the reported activities of this compound and related alkaloids.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • NO Measurement:

    • Collect the cell supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC₅₀ value.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (or other test compounds) in methanol.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid is typically used as a positive control. Determine the IC₅₀ value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Assay Procedure (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-tumor Activity: MTT Cytotoxicity Assay
  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

  • Cell Culture: Culture the cells in an appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Anti_inflammatory cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Culture RAW 264.7 Macrophages B Seed in 96-well plate A->B C Pre-treat with This compound B->C D Induce with LPS C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance (540 nm) F->G H Calculate IC50 G->H

Workflow for NO Inhibition Assay.

Aporphine_Alkaloid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction (e.g., MAPK, NF-κB) Receptor->Signal_Transduction Activation Aporphine_Alkaloid Aporphine Alkaloid (e.g., this compound) Aporphine_Alkaloid->Receptor Binding IKK IKK Signal_Transduction->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF_κB NF-κB IκBα->NF_κB Sequesters Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NF_κB->Gene_Expression Translocation & Transcription (Blocked) Inflammatory_Response Reduced Inflammatory Response Gene_Expression->Inflammatory_Response

Potential Anti-inflammatory Signaling Pathway.

Conclusion and Future Directions

This compound presents as a molecule of interest based on its classification as an aporphine alkaloid and its origin from a medicinally significant plant. However, the current body of scientific literature lacks the specific and reproducible experimental data required to substantiate its purported biological activities. This guide highlights the need for systematic investigation into the pharmacological properties of this compound.

Researchers are encouraged to utilize the outlined experimental protocols to generate robust and quantifiable data on its anti-inflammatory, antioxidant, antibacterial, and anti-tumor activities. Furthermore, comparative studies against well-characterized aporphine alkaloids and existing therapeutic agents will be crucial in determining its potential as a lead compound for drug development. Elucidating its mechanism of action through signaling pathway analysis will provide a deeper understanding of its biological function and potential therapeutic applications. The lack of comprehensive toxicity and pharmacokinetic data also represents a significant knowledge gap that must be addressed in future studies.

References

Comparative Analysis of Antioxidant Capacity: Dehydroformouregine and Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antioxidant capacity of the natural indole alkaloid, Dehydroformouregine, and the well-established antioxidant, Vitamin C (Ascorbic Acid). The following sections detail their respective antioxidant mechanisms, present available quantitative data, and outline the standard experimental protocols for assessing antioxidant potential.

Introduction

This compound is a naturally occurring indole alkaloid found in plants of the Piper genus[1]. While it has been noted for various pharmacological activities, including general antioxidant effects, specific quantitative data on its antioxidant capacity remains limited in publicly available scientific literature[2]. Vitamin C, conversely, is a potent, water-soluble antioxidant that is extensively studied and widely recognized for its ability to neutralize reactive oxygen species (ROS)[3]. This comparison aims to provide a framework for understanding the potential antioxidant role of this compound in relation to the benchmark antioxidant, Vitamin C.

Quantitative Comparison of Antioxidant Capacity

A direct quantitative comparison of the antioxidant capacity of this compound and Vitamin C is currently challenging due to the lack of specific experimental data for this compound. No published studies providing IC50 values or Trolox equivalents for this compound in standardized antioxidant assays such as DPPH, ABTS, or ORAC were identified.

For Vitamin C, a wealth of data exists. The following table summarizes typical antioxidant capacity values for Vitamin C from various studies to serve as a benchmark. It is important to note that these values can vary depending on the specific experimental conditions.

Antioxidant AssayVitamin C (Ascorbic Acid) - IC50/EC50Reference(s)
DPPH Radical Scavenging Activity 6.1 µg/mL - 24.34 µg/mL[4][5]
ABTS Radical Scavenging Activity ~1.03 - 5.0 µg/mL[6]

Signaling Pathways in Antioxidant Action

The antioxidant mechanisms of this compound, as an indole alkaloid, and Vitamin C involve distinct cellular signaling pathways.

As an indole alkaloid, this compound is likely to exert its antioxidant effects through the modulation of pathways such as the Nrf2/Keap1 system. Indole alkaloids have been shown to activate the transcription factor Nrf2, which upregulates the expression of a suite of antioxidant and detoxification enzymes. They may also inhibit pro-oxidant enzymes like NADPH oxidase.

cluster_0 Indole Alkaloid Antioxidant Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates NADPH Oxidase NADPH Oxidase This compound->NADPH Oxidase Inhibits Keap1 Keap1 Nrf2->Keap1 ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes HO-1, NQO1, etc. ARE->Antioxidant Enzymes Upregulates ROS Reactive Oxygen Species Antioxidant Enzymes->ROS Neutralizes NADPH Oxidase->ROS

Indole Alkaloid Antioxidant Signaling Pathway

Vitamin C directly scavenges ROS. It can also modulate antioxidant signaling, for instance, by influencing the Nrf2/Keap1 pathway, thereby contributing to the cellular antioxidant defense system.

cluster_1 Vitamin C Antioxidant Pathway Vitamin C Vitamin C ROS Reactive Oxygen Species Vitamin C->ROS Direct Scavenging Nrf2 Nrf2 Vitamin C->Nrf2 Modulates Oxidized Vitamin C Oxidized Vitamin C ROS->Oxidized Vitamin C Antioxidant Enzymes SOD, CAT, GPx Nrf2->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Neutralizes

Vitamin C Antioxidant Signaling Pathway

Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for standard in vitro antioxidant capacity assays that can be employed to quantify and compare the antioxidant potential of this compound and Vitamin C.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Experimental Workflow:

cluster_2 DPPH Assay Workflow Prepare Samples Prepare serial dilutions of this compound and Vitamin C Reaction Mix sample/standard with DPPH solution Prepare Samples->Reaction Prepare DPPH Prepare a 0.1 mM DPPH solution in methanol Prepare DPPH->Reaction Incubation Incubate in the dark at room temperature for 30 minutes Reaction->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 value Measurement->Calculation

DPPH Assay Experimental Workflow

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of this compound and Vitamin C (as a positive control) in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test samples and Vitamin C to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Shake the plate and incubate it in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Experimental Workflow:

cluster_3 ABTS Assay Workflow Prepare ABTS•+ Generate ABTS radical cation by reacting ABTS with potassium persulfate Adjust Absorbance Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm Prepare ABTS•+->Adjust Absorbance Reaction Add sample/standard to diluted ABTS•+ solution Adjust Absorbance->Reaction Incubation Incubate at room temperature for 6 minutes Reaction->Incubation Measurement Measure absorbance at 734 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 value Measurement->Calculation

ABTS Assay Experimental Workflow

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and Vitamin C as described for the DPPH assay.

  • Assay Procedure:

    • To 1.0 mL of the diluted ABTS•+ solution, add 10 µL of the test sample at different concentrations.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.

Experimental Workflow:

cluster_4 ORAC Assay Workflow Prepare Reagents Prepare fluorescein, AAPH, and Trolox (standard) solutions Plate Setup Add fluorescein and sample/standard/blank to a 96-well plate Prepare Reagents->Plate Setup Incubation Incubate at 37°C Plate Setup->Incubation Initiate Reaction Add AAPH to all wells to start the reaction Incubation->Initiate Reaction Kinetic Measurement Measure fluorescence decay every minute for 60-90 min Initiate Reaction->Kinetic Measurement Data Analysis Calculate the Area Under the Curve (AUC) and express as Trolox Equivalents Kinetic Measurement->Data Analysis

ORAC Assay Experimental Workflow

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in phosphate buffer.

    • Trolox Standard: Prepare a stock solution of Trolox (a water-soluble Vitamin E analog) and create a standard curve by serial dilution.

  • Sample Preparation: Dissolve this compound and Vitamin C in the phosphate buffer.

  • Assay Procedure (in a 96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for at least 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every minute for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Conclusion

While this compound is reported to possess antioxidant properties, a comprehensive quantitative assessment of its antioxidant capacity is lacking in the current scientific literature. In contrast, Vitamin C is a well-characterized antioxidant with established efficacy. To definitively compare the antioxidant potential of this compound to Vitamin C, further experimental studies employing standardized assays such as DPPH, ABTS, and ORAC are required. The protocols and background information provided in this guide offer a framework for conducting such a comparative analysis.

References

Head-to-Head Study: A Comparative Analysis of the Anti-Tumor Efficacy of 1-Dehydrodiosgenone and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Dehydroformouregine": Initial searches for a compound named "this compound" did not yield any publicly available scientific literature. The following guide is presented as a template, comparing the novel steroid 1-Dehydrodiosgenone with the well-established anti-tumor drug Doxorubicin , to demonstrate the requested format and content. This framework can be adapted upon clarification of the compound of interest.

This guide provides a comparative analysis of the in vitro anti-tumor activities of 1-Dehydrodiosgenone and Doxorubicin. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of these two compounds, focusing on their cytotoxic effects on various cancer cell lines and their underlying mechanisms of action.

Introduction to the Compounds

1-Dehydrodiosgenone is a steroidal compound isolated from the solid-state fermentation product of a novel Fusarium oxysporum strain.[1][2] As a member of the steroid family, it is being investigated for its potential as a broad-spectrum anti-cancer agent with potentially minimal side effects.[1][2]

Doxorubicin is a widely used anthracycline antibiotic that has been a cornerstone of chemotherapy regimens since its approval for medical use in 1974. It is known for its broad-spectrum efficacy against a variety of hematological and solid tumors, including breast, lung, and ovarian cancers.[] Its potent anti-tumor activity is, however, associated with significant side effects, most notably cardiotoxicity.[1]

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative effects of 1-Dehydrodiosgenone and Doxorubicin were evaluated across three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-468 (breast cancer). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound.

CompoundCell LineIC50 (µM)Source
1-Dehydrodiosgenone HeLa6.59[1][2]
A5495.43[1][2]
MDA-MB-4684.81[1][2]
Doxorubicin HeLa~0.2 - 2.9[4][5][6]
A549~0.017 - >20[4][7][8]
MDA-MB-468~0.13 - 0.49[9][10][11][12]

Note: The IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental conditions, such as incubation time and the specific assay used.

Mechanisms of Action

1-Dehydrodiosgenone: This compound exerts its anti-tumor effects by inducing apoptosis and necrosis in cancer cells. Mechanistically, it upregulates the expression of key pro-apoptotic proteins, including cleaved caspase-3, cleaved PARP, Bax, and Bad.[1][2]

Doxorubicin: The anti-cancer activity of Doxorubicin is multifaceted and involves several mechanisms.[][13][14] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which obstructs DNA replication and transcription.[1][15]

  • Topoisomerase II Inhibition: It stabilizes the complex between the enzyme topoisomerase II and DNA after the enzyme has created a break in the DNA strand. This prevents the re-ligation of the DNA, leading to an accumulation of DNA breaks and subsequent cell death.[1][13]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes.[13][14]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a standard experimental workflow relevant to this comparative study.

G cluster_0 1-Dehydrodiosgenone Pathway DHD 1-Dehydrodiosgenone Bax_Bad Bax / Bad DHD->Bax_Bad Upregulates Casp9 Caspase-9 Bax_Bad->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Cleaves/Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by 1-Dehydrodiosgenone.

G cluster_1 Doxorubicin Mechanism of Action Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalates Top2 Topoisomerase II Dox->Top2 Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates Damage DNA Damage & Replication Block DNA->Damage Top2->Damage ROS->Damage Membrane_Damage Membrane Damage ROS->Membrane_Damage

Caption: Multifaceted mechanism of action of Doxorubicin.

G cluster_2 Experimental Workflow: IC50 Determination (MTT Assay) A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate (e.g., 24h) A->B C 3. Add Drug (Varying Concentrations) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (e.g., 4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance G->H I 9. Calculate IC50 H->I

References

Comparative Metabolomics of Histone Deacetylase Inhibitor-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of prominent Histone Deacetylase (HDAC) inhibitors on cancer cells. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the underlying experimental methodologies.

While the specific compound "Dehydroformouregine" is not documented in publicly available scientific literature, it is likely a novel or internal designation for a compound belonging to the well-established class of Histone Deacetylase (HDAC) inhibitors. This guide, therefore, focuses on a comparative analysis of well-characterized HDAC inhibitors, providing a framework for evaluating the metabolic impact of these and other similar molecules.

HDAC inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest, differentiation, and apoptosis.[1] Beyond their effects on histone proteins, HDAC inhibitors significantly reprogram cellular metabolism to exert their anti-cancer effects.[2][3] Understanding these metabolic alterations is critical for identifying biomarkers of response, developing combination therapies, and elucidating mechanisms of action.

Comparative Analysis of Metabolic Alterations

Treatment of cancer cells with different HDAC inhibitors leads to distinct and overlapping changes in the cellular metabolome. The following tables summarize quantitative data from comparative metabolomics studies on cells treated with common HDAC inhibitors such as Vorinostat (SAHA) and Romidepsin (FK228).

Metabolite Vorinostat (SAHA) Romidepsin (FK228) Cell Line Reference
GlucoseElevated-LN229[4]
LactateElevated-LN229[4]
Isocitrate-Significant ChangeU373[4]
Acetyl-CoADecreasedDepletedMultiple Myeloma / KRAS-mutant cell lines[2][5]
GlutamineDecreased plasma levels-In vivo models[2]
Choline-related metabolitesAltered-LN229[4]

Table 1: Comparative Effects of HDAC Inhibitors on Key Metabolites. This table highlights the differential impact of Vorinostat and Romidepsin on central carbon and amino acid metabolism.

Metabolic Pathway Vorinostat (SAHA) Romidepsin (FK228) Panobinostat (LBH589) Reference
GlycolysisInhibited (via GLUT1 and HXK1 downregulation)--[2]
TCA CycleIntermediates Elevated--[4]
Pentose Phosphate PathwayActivated--
Amino Acid MetabolismAlteredAltered-[4]
Choline MetabolismAltered-CHKA and PCYT1A expression altered[4]

Table 2: Impact of HDAC Inhibitors on Major Metabolic Pathways. This table provides a broader overview of the metabolic processes affected by different HDAC inhibitors.

Signaling Pathways and Experimental Workflow

The metabolic reprogramming induced by HDAC inhibitors is a consequence of their primary effect on histone and non-histone protein acetylation, which in turn alters the expression and activity of key metabolic enzymes and transcription factors.

HDAC_Metabolism_Pathway HDAC Inhibitor-Mediated Metabolic Reprogramming HDACi HDAC Inhibitor (e.g., Vorinostat, Romidepsin) HDAC Histone Deacetylases (HDAC1, 2, 3, etc.) HDACi->HDAC Inhibition Acetylation Increased Protein Acetylation HDACi->Acetylation Histones Histone Proteins HDAC->Histones Deacetylation NonHistone Non-Histone Proteins (p53, c-Myc, etc.) HDAC->NonHistone Deacetylation GeneExpression Altered Gene Expression (Tumor Suppressors ↑, Oncogenes ↓) Histones->GeneExpression NonHistone->GeneExpression Acetylation->Histones Acetylation->NonHistone MetabolicEnzymes Metabolic Enzyme Expression/Activity GeneExpression->MetabolicEnzymes MetabolicPathways Metabolic Pathway Alterations (Glycolysis, TCA Cycle, etc.) MetabolicEnzymes->MetabolicPathways CellularEffects Anti-Cancer Effects (Apoptosis, Cell Cycle Arrest) MetabolicPathways->CellularEffects

Figure 1: Signaling Pathway of HDAC Inhibitor Action on Metabolism. This diagram illustrates how HDAC inhibitors lead to metabolic reprogramming and subsequent anti-cancer effects.

A typical workflow for comparative metabolomics of cells treated with HDAC inhibitors involves several key steps, from cell culture to data analysis.

Metabolomics_Workflow Comparative Metabolomics Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Processing & Analysis CellCulture Adherent Cancer Cell Culture (e.g., MCF-7, LN229) Treatment Treatment with HDAC Inhibitors (e.g., Vorinostat, Romidepsin, Vehicle Control) CellCulture->Treatment Quenching Metabolism Quenching (e.g., Cold Methanol) Treatment->Quenching Harvesting Cell Harvesting (Scraping) Quenching->Harvesting Extraction Metabolite Extraction (e.g., Methanol/Chloroform/Water) Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS Analysis PeakDetection Peak Detection & Alignment GCMS->PeakDetection LCMS->PeakDetection Derivatization->GCMS Normalization Normalization (e.g., to cell number or protein content) PeakDetection->Normalization StatisticalAnalysis Multivariate Statistical Analysis (PCA, OPLS-DA) Normalization->StatisticalAnalysis PathwayAnalysis Metabolic Pathway Analysis StatisticalAnalysis->PathwayAnalysis

Figure 2: Workflow for Comparative Metabolomics. This diagram outlines the key steps in a typical metabolomics experiment comparing the effects of different treatments.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of metabolomics studies. Below are summarized protocols for key experiments.

Cell Culture and HDAC Inhibitor Treatment
  • Cell Seeding: Plate adherent cancer cells (e.g., MCF-7, A549, or LN229) in appropriate culture dishes (e.g., 10 cm dishes) and grow to 70-80% confluency in standard culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of the HDAC inhibitor (e.g., Vorinostat, Romidepsin) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).

Metabolite Extraction for GC-MS and LC-MS Analysis
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching solution, such as 80% methanol, to the culture dish.[6]

  • Cell Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Perform a liquid-liquid extraction to separate polar and non-polar metabolites. A common method involves a mixture of methanol, chloroform, and water.[6] The polar phase containing water-soluble metabolites is collected for analysis.

  • Sample Preparation for GC-MS: The dried polar metabolite extract is derivatized to increase the volatility of the metabolites. This typically involves a two-step process of oximation followed by silylation.

  • Sample Preparation for LC-MS: The dried metabolite extract is reconstituted in a suitable solvent, such as a mixture of water and acetonitrile, prior to injection into the LC-MS system.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) is used.

  • Chromatographic Separation: Derivatized metabolites are separated on a capillary column (e.g., a DB-5ms column) with a temperature gradient.

  • Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting metabolites.

  • Data Processing: Raw data is processed using software to identify and quantify metabolites based on their retention times and mass fragmentation patterns, often by comparison to a spectral library.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is typically used.[7]

  • Chromatographic Separation: Metabolites are separated using a reversed-phase or HILIC column with a gradient of aqueous and organic mobile phases.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of metabolites.

  • Data Processing: Similar to GC-MS, software is used for peak picking, alignment, and metabolite identification based on accurate mass and MS/MS fragmentation patterns.

Conclusion

The comparative metabolomic analysis of cells treated with different HDAC inhibitors reveals both common and unique metabolic reprogramming signatures. These alterations in cellular metabolism are integral to their anti-cancer activity. A thorough understanding of these metabolic effects, facilitated by robust and reproducible experimental protocols, is essential for the continued development and clinical application of this important class of therapeutic agents. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in this field.

References

Assessing the Specificity of Dehydroformouregine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological effects of Dehydroformouregine, a natural alkaloid isolated from plants of the Piper genus. While identified as a cholinesterase inhibitor, specific quantitative data on its inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not yet publicly available. This guide aims to contextualize its potential activity by comparing it with other known cholinesterase inhibitors and to provide detailed experimental protocols for its further characterization.

Quantitative Data on Cholinesterase Inhibition

To provide a framework for evaluating this compound, the following table summarizes the inhibitory activities of piperine, another cholinesterase inhibitor from the Piper genus, and Donepezil, a standard synthetic inhibitor. This allows for a preliminary comparison and highlights the data required for a comprehensive assessment of this compound.

CompoundTarget EnzymeIC50Source
This compound Acetylcholinesterase (AChE)Not Reported-
Butyrylcholinesterase (BChE)Not Reported-
Piperine Acetylcholinesterase (AChE)0.12 mM[1][2]
Butyrylcholinesterase (BChE)0.067 mM[1][2]
Donepezil Acetylcholinesterase (AChE)22 nM[3]
Butyrylcholinesterase (BChE)4.15 µM[3]

Experimental Protocols

For researchers interested in quantifying the inhibitory activity and specificity of this compound, the following are detailed protocols for in vitro cholinesterase inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

  • This compound (and comparator compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and comparator compounds.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution (or solvent for control).

    • Add 20 µL of the AChE solution and incubate at room temperature for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Butyrylcholinesterase (BChE) Inhibition Assay

The protocol is similar to the AChE assay, with BChE and its specific substrate.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum (or other appropriate source)

  • This compound (and comparator compounds) dissolved in a suitable solvent (e.g., DMSO)

  • S-butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of BChE in phosphate buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and comparator compounds.

  • Assay Protocol:

    • In a 96-well plate, add the appropriate volume of phosphate buffer.

    • Add the test compound solution (or solvent for control).

    • Add the BChE solution and incubate at a specified temperature (e.g., 37°C) for a set time.

    • Add DTNB solution.

    • Initiate the reaction by adding the BTCI solution.

    • Measure the absorbance at 412 nm kinetically.

  • Data Analysis:

    • Calculate the reaction rates and percentage of inhibition as described for the AChE assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key concepts related to the biological assessment of this compound.

Cholinesterase_Inhibition_Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Inhibition Inhibition This compound This compound This compound->AChE Binds to enzyme

Cholinergic Synapse Inhibition

Specificity_Assessment_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis Primary_Assay Primary Target Assay (e.g., Cholinesterase Inhibition) Kinase_Panel Kinase Panel Screening Primary_Assay->Kinase_Panel Receptor_Panel Receptor Panel Screening Primary_Assay->Receptor_Panel Cell_Viability Cytotoxicity/Viability Assays Kinase_Panel->Cell_Viability Receptor_Panel->Cell_Viability Off_Target_Pathways Off-Target Pathway Analysis Cell_Viability->Off_Target_Pathways SAR Structure-Activity Relationship (SAR) Off_Target_Pathways->SAR Specificity_Profile Specificity Profile Generation SAR->Specificity_Profile

Workflow for Specificity Profiling

Logical_Relationship_of_Effects This compound This compound Cholinesterase_Inhibition Cholinesterase Inhibition This compound->Cholinesterase_Inhibition Primary Effect Off_Target_Effects Potential Off-Target Effects This compound->Off_Target_Effects Requires Investigation Increased_Acetylcholine Increased Acetylcholine Levels Cholinesterase_Inhibition->Increased_Acetylcholine Therapeutic_Effects Potential Therapeutic Effects (e.g., Cognitive Enhancement) Increased_Acetylcholine->Therapeutic_Effects

Hypothesized Effects of this compound

References

Safety Operating Guide

Proper Disposal Procedures for Compound X (Dehydroformouregine)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Dehydroformouregine" does not correspond to a known substance in publicly available chemical databases. The following disposal procedures are based on general best practices for a hypothetical, potent, and hazardous chemical, hereafter referred to as "Compound X (this compound)." These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted to the specific hazards of any real substance, as outlined in its Safety Data Sheet (SDS).

This guide provides essential safety and logistical information for the proper disposal of hazardous chemical waste in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Waste Classification

Before beginning any disposal process, it is crucial to characterize the waste. All chemical wastes from laboratories are generally presumed to be hazardous unless confirmed otherwise by environmental health and safety (EHS) professionals[1]. Waste must be categorized based on its hazardous properties, such as being toxic, flammable, corrosive, or reactive[2]. For potent compounds, which can cause harm at low doses, stringent containment measures are necessary[3][4].

Waste Accumulation and Storage

Hazardous waste must be accumulated and stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated[5][6]. This area must be at or near the point of generation and under the control of the laboratory personnel[6].

Key Storage Requirements:

  • Containers: Use only appropriate, compatible containers with secure, tight-fitting caps[5][6][7]. Plastic containers are often preferred[6]. The original container can be used if it is in good condition[7].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the relevant hazard pictograms[2][7][8].

  • Segregation: Incompatible wastes must be segregated to prevent violent reactions, fires, or the release of toxic gases[5][8][9]. For example:

    • Store acids and bases separately.

    • Keep oxidizing agents away from reducing agents and organic compounds.

    • Chlorinated and non-chlorinated solvents must be kept in separate containers[10].

  • Containment: Secondary containment should be used to prevent spills from reaching drains[9].

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA 55 gallons[6][9]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kg (solid)[6]
Maximum Container Fill Level Leave at least one-inch headroom to allow for expansion.[5]
Maximum Storage Time in SAA (partially filled) Up to 1 year[5]
Time to Remove Full Container from SAA Within 3 calendar days[5][6]

Step-by-Step Disposal Protocol for Compound X

The following protocol outlines the general steps for the disposal of solid and liquid waste of the hypothetical "Compound X," as well as contaminated labware.

Experimental Protocol: Waste Handling and Segregation

  • Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For potent compounds, enhanced respiratory protection and double-gloving may be necessary[11].

  • Waste Segregation:

    • Liquid Waste: Collect liquid waste containing Compound X in a designated, labeled, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. For instance, separate halogenated and non-halogenated organic wastes[12].

    • Solid Waste: Place solid waste (e.g., powders, contaminated filter paper) in a separate, clearly labeled container[8].

    • Sharps: Chemically contaminated sharps (needles, blades, broken glass) must be collected in a puncture-proof container specifically designated for hazardous chemical sharps[7][13].

  • Container Management:

    • Keep waste containers closed except when adding waste[5][6].

    • Store containers in the designated SAA, ensuring they are segregated from incompatible materials[9].

  • Requesting Pickup: Once a waste container is nearly full (e.g., ¾ full) or has been in storage for the maximum allowed time, request a pickup from your institution's EHS department[7]. Do not dispose of hazardous chemical waste down the sink unless it has been neutralized and deemed safe for drain disposal by EHS guidelines[5].

Disposal of Empty Containers

An empty container that held a hazardous chemical may still be considered hazardous waste. The procedure for disposing of empty containers depends on the nature of the chemical it held[14].

Protocol for Empty Container Decontamination:

  • Assessment: Determine if the container held an acutely hazardous (P-listed) waste. If so, it requires special treatment.

  • Triple Rinsing: For containers that held non-P-listed chemicals, triple rinse with a suitable solvent that can remove the residue[9][14]. The rinsate must be collected and disposed of as hazardous waste[14].

  • Final Disposal: After triple rinsing, deface or remove the original label, remove the cap, and dispose of the container in the regular trash or recycling, as per institutional policy[9][14]. Containers that held P-listed waste must be managed as hazardous waste even after emptying[14].

Visualization of Disposal Workflow

The following diagrams illustrate the decision-making process for chemical waste disposal.

ChemicalWasteDisposalWorkflow start Start: Generated Chemical Waste is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose as non-hazardous waste (e.g., drain, trash per EHS) is_hazardous->non_hazardous No segregate Segregate Waste by Type: - Liquid vs. Solid - Halogenated vs. Non-Halogenated - Acid vs. Base - Oxidizer vs. Reducer is_hazardous->segregate Yes container Select Compatible, Labeled Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store is_full Is container full or storage time limit reached? store->is_full is_full->store No request_pickup Request Pickup from EHS is_full->request_pickup Yes end_process End of Process request_pickup->end_process

Caption: General workflow for hazardous chemical waste disposal.

EmptyContainerDisposal start Start: Empty Hazardous Chemical Container is_p_listed Did it hold a P-listed (acutely hazardous) chemical? start->is_p_listed dispose_as_hw Dispose of container as hazardous waste is_p_listed->dispose_as_hw Yes triple_rinse Triple rinse with compatible solvent is_p_listed->triple_rinse No end_process End of Process dispose_as_hw->end_process collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface label, remove cap collect_rinsate->deface_label dispose_trash Dispose in regular trash or recycling deface_label->dispose_trash dispose_trash->end_process

Caption: Decision tree for the disposal of empty chemical containers.

References

Essential Safety and Operational Guide for Handling Dehydroformouregine

Author: BenchChem Technical Support Team. Date: November 2025

The previous search provided a product datasheet for Dehydroformouregine from BioCrick, which lists it as a powder and provides its chemical formula (C20H19NO4) and molecular weight. It also gives general storage information. The TargetMol product page confirms it's a natural product from the Piperaceae family and provides the CAS number (107633-69-2). However, a detailed Safety Data Sheet (SDS) with specific PPE, handling, and disposal instructions is still missing. The searches for general PPE for hazardous drugs and alkaloids provided good foundational information on what is typically required.

To proceed, I need to synthesize the general safety information for handling hazardous powders and alkaloids with the specific (though limited) information available for this compound. I will structure the response to provide a comprehensive safety guide, making it clear where the recommendations are based on general best practices for similar compounds due to the absence of a detailed SDS for this compound itself. I have enough information to create a detailed and useful response by combining the general safety protocols with the known properties of this compound. Therefore, no further searches are required.

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to answer specific operational questions and establish a comprehensive safety protocol.

Compound Information

This compound is a naturally occurring alkaloid compound found in plants of the Piperaceae family.[1] It is typically supplied as a powder.[2]

PropertyValueSource
CAS Number 107633-69-2[1][2]
Molecular Formula C20H19NO4[2]
Molecular Weight 337.4 g/mol [2]
Physical Description Powder[2]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[2]

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on general best practices for handling potent, powdered chemical compounds and hazardous drugs.[3][4][5][6][7]

PPE CategoryItemSpecifications and Procedures
Hand Protection Double GlovingWear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of inside the containment area (e.g., fume hood) after handling. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Body Protection Disposable GownA long-sleeved, solid-front gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the inner gloves.[4]
Full Body SuitFor large quantities or situations with a high risk of aerosolization, "bunny suit" coveralls that provide head-to-toe protection are recommended.[5]
Eye and Face Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and airborne particles.[3]
Face ShieldA face shield should be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation.[5]
Respiratory Protection N95 RespiratorWhen handling the powder outside of a containment system (e.g., weighing), an N95 respirator is necessary to prevent inhalation of airborne particles.[5] Surgical masks do not provide adequate respiratory protection.[5][7]
Foot Protection Closed-toe ShoesShoes that completely cover the feet are mandatory in the laboratory.[3]
Shoe CoversDisposable shoe covers should be worn in areas where this compound is handled and removed before exiting the area.

Operational Plan: Handling and Experimental Workflow

3.1. Engineering Controls

All handling of this compound powder, including weighing, reconstituting, and aliquoting, should be performed in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to minimize inhalation exposure.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing:

    • Perform in a fume hood or other ventilated enclosure.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the powder gently to avoid creating dust.

  • Dissolving:

    • If a higher solubility is needed, the tube can be warmed to 37°C and sonicated.[2]

    • Add the solvent slowly to the powder to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Carefully remove and dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

3.3. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment and Cleanup:

    • For small powder spills, gently cover with absorbent material and then wet it to prevent aerosolization before wiping it up.

    • For liquid spills, absorb with a chemically inert material.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and cleaning agent.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed hazardous waste container. This includes used gloves, gowns, bench paper, and any contaminated labware.
Liquid Waste Collect in a labeled, sealed, and chemically resistant hazardous waste container. Do not pour this compound solutions down the drain.[8]
Sharps Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous waste.[9][10]

Workflow and Safety Diagram

Dehydroformouregine_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Powder prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate spill Accidental Spill dissolve->spill dispose_ppe Dispose of PPE in Hazardous Waste decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands evacuate Evacuate and Secure Area spill->evacuate cleanup Contain and Clean Up Spill evacuate->cleanup dispose_spill Dispose of Spill Waste cleanup->dispose_spill dispose_spill->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.